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Core Science & Biosynthesis

Foundational

3-Methyl-4-hydroxycinnamic Acid: Structural Rationale, Physicochemical Properties, and Advanced Delivery Systems

Executive Summary Natural hydroxycinnamic acids, such as ferulic acid, exhibit potent antioxidant and neuroprotective properties but are fundamentally limited in clinical applications by their poor blood-brain barrier (B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Natural hydroxycinnamic acids, such as ferulic acid, exhibit potent antioxidant and neuroprotective properties but are fundamentally limited in clinical applications by their poor blood-brain barrier (BBB) permeability[1]. To overcome this pharmacokinetic bottleneck, rational drug design principles were applied to synthesize 3-methyl-4-hydroxycinnamic acid (often referred to in literature as FAD012 or its closely related analogues)[2]. This in-depth technical guide explores the chemical identity, mechanisms of action, and the advanced supramolecular formulation strategies required to harness this molecule for central nervous system (CNS) therapeutics.

Chemical Identity and Structural Rationale

The structural evolution from ferulic acid (3-methoxy-4-hydroxycinnamic acid) to 3-methyl-4-hydroxycinnamic acid is a textbook example of targeted pharmacokinetic optimization. By substituting the electron-donating methoxy group (-OCH3) at the 3-position with a methyl group (-CH3), the oxygen atom is eliminated[2].

Causality of Structural Choice: This targeted modification reduces the Topological Polar Surface Area (TPSA) from ~66.7 Ų (ferulic acid) to 57.5 Ų, and increases the partition coefficient (LogP), thereby shifting the hydrophilic-lipophilic balance (HLB) in favor of lipophilicity[3]. This enhanced lipophilicity is the primary mechanistic driver for improved passive diffusion across the tightly regulated endothelial cells of the BBB, enabling targeted CNS delivery[2].

Physicochemical Properties

The fundamental chemical properties of 3-methyl-4-hydroxycinnamic acid dictate its behavior in both biological systems and pharmaceutical formulations. Key quantitative data are summarized in Table 1 below.

PropertyValueAnalytical Significance
IUPAC Name (2E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acidDefines the trans geometry of the propenoic side chain[3].
Molecular Formula C10H10O3Eliminates one oxygen compared to ferulic acid[3].
Molecular Weight 178.18 g/mol Small molecule (<500 Da), highly favorable for BBB transport[3].
XLogP3 1.9Optimal lipophilicity for lipid bilayer membrane partitioning[3].
TPSA 57.5 ŲWell below the 90 Ų threshold required for efficient CNS penetration[3].
Melting Point ~190 °CHigh crystalline lattice energy, contributing to its low aqueous solubility[4].
Native Aqueous Solubility 134.4 μg/mL (at 25 °C)Poor solubility necessitates advanced formulation strategies[2].
Complexed Solubility (γ-CD) 656.7 μg/mL (at 25 °C)~5-fold improvement via cyclodextrin inclusion complexation[2].

Mechanisms of Action: Neuroprotection and BBB Penetration

Once 3-methyl-4-hydroxycinnamic acid crosses the BBB, it exerts cerebroprotective effects primarily through the preservation of endothelial nitric oxide synthase (eNOS) and the scavenging of reactive oxygen species (ROS)[5]. Despite the removal of the methoxy group, the phenolic hydroxyl group at the 4-position remains a potent electron donor. This allows the molecule to neutralize free radicals such as DPPH and H₂O₂, which are heavily implicated in ischemic stroke and neurodegeneration[2].

G A 3-Methyl-4-hydroxycinnamic acid (Lipophilic) B Blood-Brain Barrier (Endothelial Cells) A->B Passive Diffusion C Central Nervous System (Target Site) B->C Enhanced Permeability D ROS Scavenging (Neuroprotection) C->D Electron Donation

Fig 1: Mechanism of BBB penetration and ROS scavenging by 3-methyl-4-hydroxycinnamic acid.

Overcoming Formulation Challenges: Cyclodextrin Inclusion

While the methyl substitution successfully enhances BBB permeability, it introduces a critical formulation challenge: the native aqueous solubility drops to a mere 134.4 μg/mL[2]. In drug development, poor solubility directly translates to erratic oral bioavailability and precludes standard intravenous administration. To resolve this, researchers utilize γ-cyclodextrin (γ-CD) to create a solid-state inclusion complex[4].

Expertise & Experience (Causality of Excipient Choice): γ-CD is specifically selected over α- or β-CD because its larger internal cavity (composed of eight glucopyranose units) perfectly accommodates the modified, bulkier aromatic ring of the drug. 2D ROESY NMR studies confirm this mechanism, showing distinct cross-peaks between the methyl protons of 3-methyl-4-hydroxycinnamic acid and the H-3 protons located deep within the γ-CD cavity, proving true spatial inclusion rather than mere surface adsorption[4].

Experimental Protocol: Preparation and Validation of the γ-CD Inclusion Complex

To ensure a self-validating system, the preparation of the inclusion complex via 3D-ball milling (cogrinding) must be tightly coupled with immediate physicochemical characterization. This ensures the output is a true inclusion complex and not a physical mixture[4].

Workflow N1 Weighing 3-Methyl-4-hydroxycinnamic acid & γ-CD (1:1 Molar) N2 Physical Mixing (Solid Dispersion) N1->N2 N3 3D Ball Milling (Cogrinding Process) N2->N3 Mechanical Energy N4 Inclusion Complex Formation N3->N4 Solid-State Interaction N5 Physicochemical Validation (PXRD, DSC, NMR) N4->N5 Characterization

Fig 2: Experimental workflow for preparing and validating the γ-CD inclusion complex.

Step-by-Step Methodology:
  • Stoichiometric Weighing (Job's Plot Validation): Weigh 3-methyl-4-hydroxycinnamic acid and γ-CD in a strict 1:1 molar ratio. Rationale: Continuous variation methods (Job's plot) have predetermined that the complexation stoichiometry peaks at a 1:1 ratio, ensuring no excess uncomplexed drug remains in the formulation[4].

  • Physical Mixing: Blend the powders uniformly to create a preliminary solid dispersion.

  • 3D Ball Milling (Cogrinding): Transfer the mixture to a 3D ball mill. Causality: Unlike solvent evaporation techniques, cogrinding is a green, solvent-free process. The high mechanical energy disrupts the crystalline lattice of the drug, forcing the guest molecule into the hydrophobic cavity of the host (γ-CD) and inducing a highly soluble amorphous state[4].

  • Physicochemical Validation (Self-Validating Checkpoints):

    • Powder X-ray Diffraction (PXRD): Analyze the milled powder. The protocol is validated if the native drug peak (2θ = 7.0°) and γ-CD peak (2θ = 9.1°) disappear, replaced by new complex-specific peaks at 2θ = 7.3° and 16.5°[4].

    • Differential Scanning Calorimetry (DSC): Heat the sample past 200 °C. The absence of the drug's sharp endothermic melting peak at 190 °C confirms complete amorphization and successful encapsulation[4].

    • Solubility Testing: Disperse the complex in aqueous media at 25 °C. A successful batch will yield a ~5-fold solubility increase, reaching approximately 656.7 μg/mL[2].

Conclusion

The structural evolution of ferulic acid into 3-methyl-4-hydroxycinnamic acid represents a highly successful application of rational pharmacokinetic optimization. By sacrificing a degree of native aqueous solubility for enhanced lipophilicity, researchers have unlocked its potential as a CNS-active therapeutic capable of crossing the BBB[2]. When coupled with advanced supramolecular delivery systems like γ-CD inclusion complexes, the molecule overcomes its solubility limitations, offering a highly viable, self-validating candidate for neuroprotective drug development[4].

References

  • PubChem. "3-Methyl-4-hydroxycinnamic acid | C10H10O3 | CID 53404339" National Center for Biotechnology Information.
  • MDPI.
  • MDPI.
  • ACS Omega.

Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-4-hydroxycinnamic Acid: Synthesis, Characterization, and Biological Significance

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Methyl-4-hydroxycinnamic acid, a member of the hydroxycinnamic acid class of phenolic compounds. The...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-hydroxycinnamic acid, a member of the hydroxycinnamic acid class of phenolic compounds. The document details its chemical identity, including its IUPAC name and relevant synonyms, and explores its physicochemical properties. A significant focus is placed on the synthetic routes for its preparation, with a detailed examination of the Knoevenagel and Perkin reactions as primary methods for synthesizing substituted cinnamic acids. The guide also delves into the predicted spectroscopic characteristics of the molecule, offering insights into its structural confirmation through NMR, IR, and mass spectrometry. Furthermore, the biological context of hydroxycinnamic acids is discussed, with a particular emphasis on their antioxidant properties and the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this and related phenolic compounds.

Chemical Identity and Physicochemical Properties

3-Methyl-4-hydroxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound with a C6-C3 carbon skeleton. Its structure is characterized by a phenyl ring substituted with a hydroxyl group at the para-position and a methyl group at the meta-position, relative to the propenoic acid side chain.

IUPAC Name and Synonyms

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (2E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid [1].

The compound is also known by several synonyms, which are frequently encountered in chemical literature and databases:

  • 3-Methyl-4-hydroxycinnamic acid[1]

  • m-Methyl-p-hydroxy-cinnamic acid[1]

  • (E)-3-(4-Hydroxy-3-methylphenyl)acrylic acid

  • 4-Hydroxy-3-methylcinnamic acid

Registry Numbers:

  • CAS Number: While a specific CAS number for 3-Methyl-4-hydroxycinnamic acid is not readily found in the searched databases, it is crucial to verify this information through a dedicated chemical registry search before procurement or synthesis.

  • PubChem CID: 53404339[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyl-4-hydroxycinnamic acid is presented in the table below. These properties are essential for understanding its solubility, stability, and potential for formulation in various applications.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem[1]
Molecular Weight 178.18 g/mol PubChem[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of 3-Methyl-4-hydroxycinnamic Acid

The synthesis of substituted cinnamic acids is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the availability of starting materials, desired yield, and the specific substituents on the aromatic ring. For 3-Methyl-4-hydroxycinnamic acid, the Knoevenagel and Perkin reactions are the most relevant and widely employed methods.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile and high-yielding method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Causality of Experimental Choices:

  • Choice of Aldehyde: The synthesis of 3-Methyl-4-hydroxycinnamic acid via this route would logically start with 4-hydroxy-3-methylbenzaldehyde. The hydroxyl and methyl groups are already in the desired positions on the aromatic ring, simplifying the overall synthetic sequence.

  • Active Methylene Compound: Malonic acid is the most common and effective active methylene compound for this transformation. Its use leads to an intermediate that readily undergoes decarboxylation to yield the desired cinnamic acid derivative.

  • Catalyst and Solvent: A weak base is required to deprotonate the active methylene compound, generating a nucleophilic carbanion. Piperidine, often in conjunction with pyridine as a solvent, is a classic and effective catalyst system for the Knoevenagel-Doebner modification of this reaction. The use of pyridine as a solvent also helps to drive the reaction towards completion. More sustainable and "green" protocols have been developed using catalysts like proline in ethanol, which can offer good to high yields while avoiding toxic reagents like pyridine.

Experimental Workflow: Knoevenagel Condensation

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol (Adapted from general procedures for substituted cinnamic acids):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-3-methylbenzaldehyde (1 equivalent), malonic acid (1.5-2 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Acidification: Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2). A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Perkin Reaction

The Perkin reaction is another classic method for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.

Causality of Experimental Choices:

  • Choice of Aldehyde: As with the Knoevenagel condensation, 4-hydroxy-3-methylbenzaldehyde is the appropriate starting material.

  • Acid Anhydride and Salt: Acetic anhydride and sodium acetate are the most common reagents used in the Perkin reaction. The sodium acetate acts as the base to deprotonate the acetic anhydride, forming the enolate nucleophile.

  • Reaction Conditions: The Perkin reaction typically requires higher temperatures (160-180 °C) than the Knoevenagel condensation. This is necessary to drive the reaction to completion.

Experimental Workflow: Perkin Reaction

Caption: Workflow for the Perkin Reaction.

Detailed Protocol (Adapted from general procedures for substituted cinnamic acids):

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxy-3-methylbenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Heating: Heat the mixture in an oil bath at 160-180 °C for 4-6 hours.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the intermediate anhydride and any unreacted acetic anhydride.

  • Purification: Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-Methyl-4-hydroxycinnamic acid.

  • Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimentally derived spectroscopic data for 3-Methyl-4-hydroxycinnamic acid in public databases, the following section provides a predicted analysis based on the known effects of its functional groups and comparison with closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.2s3H-CH₃Aromatic methyl group, singlet due to no adjacent protons.
~ 6.3d1H=CH-COOHVinylic proton alpha to the carbonyl, doublet due to coupling with the beta vinylic proton.
~ 6.8d1HAr-HAromatic proton ortho to the hydroxyl group.
~ 7.3dd1HAr-HAromatic proton para to the hydroxyl group and meta to the methyl group.
~ 7.4d1HAr-HAromatic proton ortho to the methyl group.
~ 7.6d1HAr-CH=Vinylic proton beta to the carbonyl, doublet due to coupling with the alpha vinylic proton.
~ 9.5-12.0br s1H-COOHCarboxylic acid proton, broad singlet, chemical shift can vary with solvent and concentration.
~ 5.0-6.0br s1HAr-OHPhenolic hydroxyl proton, broad singlet, may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will confirm the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 16.0-CH₃Aromatic methyl carbon.
~ 115.0Ar-CHAromatic methine carbon ortho to the hydroxyl group.
~ 118.0=CH-COOHVinylic carbon alpha to the carbonyl.
~ 125.0Ar-CQuaternary aromatic carbon attached to the methyl group.
~ 127.0Ar-CHAromatic methine carbon ortho to the methyl group.
~ 130.0Ar-CHAromatic methine carbon meta to the hydroxyl group.
~ 145.0Ar-CH=Vinylic carbon beta to the carbonyl.
~ 158.0Ar-C-OHQuaternary aromatic carbon attached to the hydroxyl group.
~ 170.0-COOHCarboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500BroadO-H stretch (carboxylic acid)
~3400BroadO-H stretch (phenol)
~3050MediumC-H stretch (aromatic and vinylic)
~2950MediumC-H stretch (methyl)
~1680StrongC=O stretch (conjugated carboxylic acid)
~1620MediumC=C stretch (alkene)
~1600, 1510MediumC=C stretch (aromatic ring)
~1250, 1170StrongC-O stretch (phenol and carboxylic acid)
~980Strong=C-H bend (trans alkene)
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH, M-17): Leading to a fragment at m/z = 161.

    • Loss of a carboxyl group (-COOH, M-45): Resulting in a fragment at m/z = 133.

    • Decarboxylation (-CO₂, M-44): A common fragmentation for carboxylic acids, giving a fragment at m/z = 134.

    • Cleavage of the propenoic acid side chain: Can lead to various smaller fragments.

Biological Significance and Potential Applications

3-Methyl-4-hydroxycinnamic acid belongs to the broader class of hydroxycinnamic acids (HCAs), which are well-documented for their diverse biological activities. While specific studies on this particular methyl-substituted analog are limited, its structural similarity to other well-researched HCAs, such as ferulic acid and p-coumaric acid, allows for informed predictions of its potential biological roles.

Antioxidant Activity and Structure-Activity Relationship (SAR)

HCAs are potent antioxidants, a property primarily attributed to their phenolic hydroxyl group. This group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical that is delocalized over the aromatic ring and the conjugated side chain.

The key structural features influencing the antioxidant activity of HCAs are:

  • The Phenolic Hydroxyl Group: This is essential for radical scavenging activity.

  • The Propenoic Acid Side Chain: The double bond in the side chain allows for extended conjugation, which stabilizes the phenoxyl radical formed after hydrogen donation, thereby enhancing the antioxidant capacity.

  • Substituents on the Aromatic Ring: The nature and position of other substituents on the phenyl ring can modulate the antioxidant activity. Electron-donating groups, such as the methyl group in 3-Methyl-4-hydroxycinnamic acid, are generally expected to enhance the antioxidant potential by increasing the electron density on the aromatic ring and stabilizing the phenoxyl radical.

Potential Therapeutic and Industrial Applications

Given the known properties of HCAs, 3-Methyl-4-hydroxycinnamic acid could be a valuable compound for research and development in several areas:

  • Drug Development: Its antioxidant properties suggest potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.

  • Cosmeceuticals: HCAs are used in skincare products for their antioxidant and UV-protective properties. The methyl substitution may influence its lipophilicity, potentially affecting its skin penetration and efficacy.

  • Food Science: As a potential antioxidant, it could be explored as a natural food preservative to prevent lipid oxidation and extend the shelf life of food products.

Conclusion

3-Methyl-4-hydroxycinnamic acid is a structurally interesting member of the hydroxycinnamic acid family. Its synthesis can be reliably achieved through established methods like the Knoevenagel and Perkin reactions. While experimental spectroscopic data is not widely available, its structure can be confidently predicted using standard spectroscopic principles. Based on the well-documented biological activities of related compounds, 3-Methyl-4-hydroxycinnamic acid holds promise as a potent antioxidant with potential applications in the pharmaceutical, cosmetic, and food industries. Further research is warranted to experimentally validate its spectroscopic characteristics and to fully explore its biological and pharmacological properties.

References

  • PubChem. (n.d.). 3-Methyl-4-hydroxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • MDPI. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute M. Retrieved from [Link]

  • MDPI. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Foundational

Natural Sources and Synthetic Bioisosterism of 3-Methyl-4-hydroxycinnamic Acid: A Technical Guide for Drug Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of neuropharmacology and natural product chemistry, hy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of neuropharmacology and natural product chemistry, hydroxycinnamic acids (HCAs) represent a vital class of phenolic compounds known for their antioxidant and neuroprotective properties. While Ferulic Acid (3-methoxy-4-hydroxycinnamic acid) is ubiquitously found in nature, its structural analog, 3-Methyl-4-hydroxycinnamic acid , occupies a unique niche. Primarily engineered as a highly lipophilic synthetic bioisostere to overcome Blood-Brain Barrier (BBB) permeability limitations, it has also been putatively identified in trace amounts within specific complex plant metabolomes[1][2].

This whitepaper dissects the chemical ontology, natural extraction workflows, and pharmacological formulation strategies required to leverage 3-methyl-4-hydroxycinnamic acid in modern drug development.

Chemical Ontology: Natural Precursors vs. Synthetic Bioisosteres

To understand the utility of 3-methyl-4-hydroxycinnamic acid, one must first distinguish it from its natural counterpart, ferulic acid. The substitution of a polar methoxy (–OCH₃) group with a non-polar methyl (–CH₃) group at the C3 position fundamentally alters the molecule's physicochemical profile, driving its application in targeted central nervous system (CNS) delivery[1].

Table 1: Physicochemical Comparison of HCAs
PropertyFerulic Acid (Natural Precursor)3-Methyl-4-hydroxycinnamic Acid (Bioisostere)
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid
PubChem CID 445858[3]
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₃[3]
Exact Mass 194.058 g/mol 178.063 g/mol [2][3]
Key Substituent Methoxy (-OCH₃) at C3Methyl (-CH₃) at C3[1]
Primary Origin Ubiquitous in plant cell walls (grains, flaxseed)Synthetic derivative; trace natural metabolite[1][2]
Lipophilicity (LogP) ~1.5~1.9 (Enhanced for BBB penetration)[1][3]

Natural Sources and Biosynthetic Context

Strictly speaking, 3-methyl-4-hydroxycinnamic acid is predominantly synthesized in laboratories to serve as a fat-soluble derivative of ferulic acid[1]. However, high-resolution LC-MS/MS metabolomics studies have putatively identified it as a trace phenolic acid in specific botanical extracts, such as flaxseed (Linum usitatissimum)[2].

In nature, the biosynthesis of HCAs flows through the highly conserved Phenylpropanoid Pathway . The natural methylation of caffeic acid by Caffeic acid O-methyltransferase (COMT) yields ferulic acid. The 3-methyl analog is conceptually derived by bypassing this oxygenation/methylation step in favor of direct alkylation—a process highly restricted in natural plant enzymology but easily achieved via synthetic bioisosteric substitution.

Pathway Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid CaffeicAcid pCoumaricAcid->CaffeicAcid C3H FerulicAcid FerulicAcid CaffeicAcid->FerulicAcid COMT SyntheticAnalog 3-Methyl-4-hydroxycinnamic Acid FerulicAcid->SyntheticAnalog Bioisosteric Substitution

Biosynthetic pathway of natural HCAs and the bioisosteric derivation of the 3-methyl analog.

Extraction and LC-MS/MS Identification Protocol

When isolating trace phenolic acids from natural matrices (e.g., flaxseed extracts), rigorous sample cleanup is required to prevent matrix interference. The following protocol outlines a self-validating system for the extraction and quantification of 3-methyl-4-hydroxycinnamic acid.

Step-by-Step Methodology: Solid-Phase Extraction (SPE) & LC-MS/MS
  • Matrix Homogenization: Lyophilize and mill the plant tissue (e.g., flaxseed) to a fine powder. Extract 1.0 g of powder in 10 mL of 80% aqueous methanol containing 0.1% formic acid.

  • Internal Standard Spiking (Causality & Validation): Spike the homogenate with 50 ng of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C₃-Ferulic Acid. Causality: The SIL-IS corrects for ion suppression and procedural losses. Validation: If the final recovery of the SIL-IS falls outside the 85–115% threshold, the sample preparation is flagged as invalid due to excessive matrix effects.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol to elute highly polar carbohydrates, and elute the phenolic fraction with 100% methanol. Causality: Plant matrices contain high levels of mucilage and lipids that cause severe ion suppression in the Electrospray Ionization (ESI) source; SPE isolates the target phenolics.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 UPLC column. Operate the mass spectrometer in positive ESI mode. Monitor the specific transition for 3-methyl-4-hydroxycinnamic acid at m/z 179.07 [M+H]⁺ against its exact mass of 178.063 Da[2].

Pharmacological Engineering: Overcoming BBB Permeability

The primary rationale for utilizing 3-methyl-4-hydroxycinnamic acid over natural ferulic acid is its enhanced lipophilicity, which significantly improves targeted delivery to the brain across the BBB[1]. However, this increased LogP drastically reduces its aqueous solubility, creating a formulation bottleneck.

To resolve this, drug developers employ host-guest complexation using γ-Cyclodextrin (γ-CD) .

Formulation Step1 3-Methyl Analog (High LogP) Step2 3D-Ball Milling with γ-CD Step1->Step2 Solid Dispersion Step3 Inclusion Complex (Water Soluble) Step2->Step3 Host-Guest Complexation

Workflow for enhancing aqueous solubility of lipophilic analogs via γ-cyclodextrin complexation.

Step-by-Step Methodology: γ-Cyclodextrin Inclusion Complexation
  • Molar Ratio Preparation: Weigh 3-methyl-4-hydroxycinnamic acid and γ-CD in a 1:1 molar ratio.

  • 3D-Ball Milling (Causality): Process the physical mixture in a 3D-ball mill for 60 minutes at 400 RPM. Causality: The mechanical energy forces the highly lipophilic 3-methyl analog into the hydrophobic inner cavity of the γ-CD torus. This creates a water-soluble solid dispersion without altering the Active Pharmaceutical Ingredient's (API) covalent structure, improving solubility up to 5-fold (e.g., from 134.4 μg/mL to 656.7 μg/mL)[1].

  • Differential Scanning Calorimetry (Validation): Analyze the resulting complex via DSC. Validation: The free API exhibits a sharp endothermic melting peak. A successful inclusion complex is confirmed by the complete disappearance of this peak, proving that no free crystalline API remains and the system is fully complexed.

References

  • PubChem Compound Summary for CID 53404339 : 3-Methyl-4-hydroxycinnamic acid. National Center for Biotechnology Information (2024). Available at:[Link]

  • Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications : Pharmaceutics, MDPI (2024). Available at:[Link]

  • Supplementary Data: Plant Metabolomics and Phenolic Acid Profiling : Frontiers in Plant Science (2024). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biosynthesis of 3-Methyl-4-hydroxycinnamic Acid in Plants

This guide provides a comprehensive technical overview of the biosynthetic pathway of 3-Methyl-4-hydroxycinnamic acid, a methylated derivative of p-coumaric acid, in plants. Tailored for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the biosynthetic pathway of 3-Methyl-4-hydroxycinnamic acid, a methylated derivative of p-coumaric acid, in plants. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core biochemical steps, proposes a putative final methylation reaction, outlines detailed experimental protocols for pathway elucidation, and presents relevant quantitative data to inform research strategies.

Introduction: The Significance of Methylated Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds derived from the phenylpropanoid pathway and are ubiquitous in the plant kingdom. They serve as precursors to a vast array of secondary metabolites, including lignins, flavonoids, and stilbenes, which are crucial for plant growth, development, and defense. The methylation of HCAs, a common structural modification, can significantly alter their physicochemical properties, such as lipophilicity and antioxidant capacity, thereby enhancing their biological activity and potential for pharmaceutical applications. 3-Methyl-4-hydroxycinnamic acid, while less common than its O-methylated counterpart ferulic acid, represents an intriguing molecule with potential for novel applications, necessitating a deeper understanding of its biosynthesis.

Core Biosynthetic Pathway: From Primary Metabolism to a Putative C-Methylation

The biosynthesis of 3-Methyl-4-hydroxycinnamic acid is rooted in the well-established phenylpropanoid pathway, which funnels carbon from primary metabolism into the synthesis of a variety of phenolic compounds. The initial steps leading to the likely precursor, p-coumaric acid, are conserved across a wide range of plant species.

The Phenylpropanoid Gateway: Synthesis of p-Coumaric Acid

The journey begins with the aromatic amino acid L-phenylalanine, which is generated from the shikimate pathway. Two key enzymatic reactions convert L-phenylalanine to p-coumaric acid:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical entry point into the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.

In some organisms, an alternative route exists where L-tyrosine is directly converted to p-coumaric acid by a tyrosine ammonia-lyase (TAL).

The Uncharted Step: A Putative C-Methylation of p-Coumaric Acid

The final step in the formation of 3-Methyl-4-hydroxycinnamic acid involves the methylation of p-coumaric acid at the C3 position of the aromatic ring. To date, a specific enzyme catalyzing this C-methylation of a hydroxycinnamic acid has not been fully characterized in plants. However, based on the known biochemistry of plant secondary metabolism, we can propose a putative reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase.

Hypothesized Reaction:

  • Substrate: p-Coumaric acid

  • Co-substrate: S-adenosyl-L-methionine (SAM)

  • Enzyme: A putative p-coumaric acid 3-C-methyltransferase

  • Products: 3-Methyl-4-hydroxycinnamic acid and S-adenosyl-L-homocysteine (SAH)

The existence of such an enzyme is plausible, as C-methyltransferases are known to participate in the biosynthesis of other classes of plant natural products, such as flavonoids and phloroglucinols. The identification and characterization of this putative enzyme represent a key research objective in fully elucidating this pathway.

Biosynthesis of 3-Methyl-4-hydroxycinnamic acid L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H 3-Methyl-4-hydroxycinnamic acid 3-Methyl-4-hydroxycinnamic acid p-Coumaric acid->3-Methyl-4-hydroxycinnamic acid Putative C-Methyltransferase (SAM-dependent) Experimental Workflow cluster_0 Metabolite Analysis cluster_1 Enzyme Assay Plant Tissue Plant Tissue Extraction Extraction Plant Tissue->Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Extraction->HPLC/LC-MS Analysis Quantification Quantification HPLC/LC-MS Analysis->Quantification Enzyme Extraction Enzyme Extraction In Vitro Reaction In Vitro Reaction Enzyme Extraction->In Vitro Reaction Product Detection Product Detection In Vitro Reaction->Product Detection Kinetic Analysis Kinetic Analysis Product Detection->Kinetic Analysis

Foundational

Spectroscopic Profile of 3-Methyl-4-hydroxycinnamic Acid: An In-depth Technical Guide

Introduction 3-Methyl-4-hydroxycinnamic acid, a derivative of the widely studied cinnamic acid, presents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural simil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-4-hydroxycinnamic acid, a derivative of the widely studied cinnamic acid, presents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural similarity to other naturally occurring phenolic acids, such as ferulic acid and caffeic acid, suggests potential antioxidant, anti-inflammatory, and other biological activities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methyl-4-hydroxycinnamic acid, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

3-Methyl-4-hydroxycinnamic acid, with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , possesses a phenylpropanoid skeleton.[1] The molecule consists of a benzene ring substituted with a hydroxyl group at position 4 and a methyl group at position 3. An acrylic acid side chain is attached to the benzene ring. The double bond in the acrylic acid moiety gives rise to the possibility of E and Z isomerism. The trans or (E)-isomer is generally the more stable and commonly synthesized form. This guide will focus on the spectroscopic data of the (E)-isomer, formally named (E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid.

Figure 1: Chemical structure of (E)-3-Methyl-4-hydroxycinnamic acid.

Synthesis of 3-Methyl-4-hydroxycinnamic Acid

A common and efficient method for the synthesis of 3-Methyl-4-hydroxycinnamic acid and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

Experimental Protocol: Knoevenagel Condensation
  • Reactant Preparation: Dissolve 4-hydroxy-3-methylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, typically piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-Methyl-4-hydroxycinnamic acid.

This synthetic route is well-established for various substituted cinnamic acids.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Methyl-4-hydroxycinnamic acid. These predictions are based on the analysis of closely related structures and established chemical shift principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-3-Methyl-4-hydroxycinnamic acid is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for (E)-3-Methyl-4-hydroxycinnamic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)~ 6.30Doublet~ 16.0
H-β (vinylic)~ 7.60Doublet~ 16.0
H-2 (aromatic)~ 7.35Singlet-
H-5 (aromatic)~ 6.80Doublet~ 8.0
H-6 (aromatic)~ 7.25Doublet~ 8.0
-CH₃ (methyl)~ 2.20Singlet-
-OH (hydroxyl)Variable (broad singlet)--
-COOH (carboxyl)Variable (broad singlet)--

Interpretation:

  • Vinylic Protons: The two vinylic protons, H-α and H-β, are expected to appear as doublets with a large coupling constant of approximately 16.0 Hz, which is characteristic of a trans configuration. H-β is deshielded relative to H-α due to its proximity to the aromatic ring.

  • Aromatic Protons: The aromatic region will display signals for the three protons on the benzene ring. H-2 is anticipated to be a singlet, while H-5 and H-6 will likely appear as doublets with a typical ortho-coupling constant of around 8.0 Hz.

  • Methyl Protons: The methyl group protons will resonate as a sharp singlet at approximately 2.20 ppm.

  • Labile Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are concentration and solvent-dependent and will appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on data from similar compounds, the predicted chemical shifts for 3-Methyl-4-hydroxycinnamic acid are presented below.[4]

Table 2: Predicted ¹³C NMR Data for (E)-3-Methyl-4-hydroxycinnamic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carboxyl)~ 168.0
C-β (vinylic)~ 145.0
C-4 (aromatic)~ 158.0
C-1 (aromatic)~ 126.0
C-6 (aromatic)~ 130.0
C-2 (aromatic)~ 128.0
C-3 (aromatic)~ 125.0
C-5 (aromatic)~ 115.0
C-α (vinylic)~ 116.0
-CH₃ (methyl)~ 16.0

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position, around 168.0 ppm.

  • Aromatic and Vinylic Carbons: The aromatic and vinylic carbons will appear in the region of 115-160 ppm. The carbon bearing the hydroxyl group (C-4) will be the most deshielded among the aromatic carbons.

  • Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, at approximately 16.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Methyl-4-hydroxycinnamic acid is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and alkene functionalities.

Table 3: Predicted IR Absorption Bands for 3-Methyl-4-hydroxycinnamic acid

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300 (broad)O-H stretchPhenolic -OH
3300-2500 (broad)O-H stretchCarboxylic acid -OH
~ 1680C=O stretchCarboxylic acid
~ 1625C=C stretchAlkene
~ 1600, 1515C=C stretchAromatic ring
~ 980=C-H bend (out-of-plane)trans-Alkene

Interpretation:

  • O-H Stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibrations of both the phenolic and carboxylic acid groups.

  • C=O Stretching: A strong absorption peak around 1680 cm⁻¹ is indicative of the carbonyl stretching of the carboxylic acid group.

  • C=C Stretching: The stretching vibrations of the alkene and aromatic C=C bonds are expected to appear in the 1625-1515 cm⁻¹ region.

  • trans-Alkene Bending: A key diagnostic peak for the (E)-isomer is the out-of-plane =C-H bending vibration, which typically appears as a strong band around 980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pathway

For 3-Methyl-4-hydroxycinnamic acid, electron ionization (EI) is expected to produce a molecular ion peak ([M]⁺•) at m/z 178. The fragmentation of this molecular ion is likely to proceed through several characteristic pathways.

Mass_Fragmentation_Pathway M [M]⁺• m/z = 178 F1 [M - H₂O]⁺• m/z = 160 M->F1 - H₂O F2 [M - COOH]⁺ m/z = 133 M->F2 - •COOH F3 [M - H₂O - CO]⁺• m/z = 132 F1->F3 - CO F4 [C₇H₇O]⁺ m/z = 107 F2->F4 - C₂H₂

Figure 2: Proposed mass fragmentation pathway of 3-Methyl-4-hydroxycinnamic acid.

Interpretation of Key Fragments:

  • m/z 178 ([M]⁺•): The molecular ion peak, corresponding to the intact molecule.

  • m/z 160 ([M - H₂O]⁺•): Loss of a water molecule from the carboxylic acid and/or phenolic hydroxyl group.

  • m/z 133 ([M - COOH]⁺): Loss of the carboxylic acid group as a radical. This fragment corresponds to the 3-methyl-4-hydroxystyryl cation.

  • m/z 132 ([M - H₂O - CO]⁺•): Subsequent loss of carbon monoxide from the m/z 160 fragment.

  • m/z 107 ([C₇H₇O]⁺): A common fragment in phenolic compounds, likely corresponding to the hydroxytropylium ion or a related stable cation formed through rearrangement.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for 3-Methyl-4-hydroxycinnamic acid. The predicted NMR, IR, and MS data, based on established principles and analysis of related compounds, offer a robust framework for the identification and characterization of this molecule. The provided synthetic protocol outlines a reliable method for its preparation. This comprehensive spectroscopic profile will serve as a valuable resource for scientists engaged in research and development involving this and similar phenolic acid derivatives.

References

  • Royal Society of Chemistry. (2014). Supplementary Information for Photochemical & Photobiological Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-hydroxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of (E)-3-(4-hydroxy-3-methylphenyl)acrylohydrazide (6a) (75 MHz, CDCl3). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-hydroxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO Brasil. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved from [Link]

  • Ailiesei, G. L., & Barboiu, V. (2015). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 60(1), 69-77. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • RSC Publishing. (2017). Analytical Methods. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-3-[4'-Hydroxy-3'-(1"-methylcyclohexyl)biphenyl-4-yl]-acrylic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • mzCloud. (2018). (2E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of acrylic acid and its polymer synthesized under microwave heating. Retrieved from [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(1), 24-28. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1, 2,2-tetracyanocyclopropane, (b) 3-(4-hydroxy phenyl) cyclopropane-1,1,2,2-tetracarboxylic acid (c) p-TCP. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • IOPscience. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Retrieved from [Link]

Sources

Exploratory

Engineering Lipophilic Hydroxycinnamic Acid Derivatives: A Technical Guide to 3-Methyl-4-hydroxycinnamic Acid

Executive Summary Hydroxycinnamic acids, such as ferulic and caffeic acid, are renowned for their robust antioxidant and anti-inflammatory profiles. However, their clinical translation is frequently bottlenecked by subop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxycinnamic acids, such as ferulic and caffeic acid, are renowned for their robust antioxidant and anti-inflammatory profiles. However, their clinical translation is frequently bottlenecked by suboptimal pharmacokinetic properties—specifically, poor lipophilicity that restricts Blood-Brain Barrier (BBB) permeation.

3-Methyl-4-hydroxycinnamic acid (3M4HCA, also designated in literature as FAD012) emerges as a rationally designed analog that replaces the traditional methoxy group of ferulic acid with a methyl group[1]. From an application standpoint, this seemingly minor structural modification significantly alters the topological polar surface area (TPSA) and partition coefficient (LogP), unlocking targeted delivery capabilities for neuroprotective applications[1]. This whitepaper details the physicochemical rationale, synthesis protocols, and advanced formulation strategies required to work with this specialized compound.

Physicochemical Profiling & Structural Dynamics

The substitution of a methoxy group (-OCH₃) with a methyl group (-CH₃) at the 3-position of the phenolic ring is a calculated pharmacokinetic optimization.

The Causality of Substitution: The methoxy group in natural ferulic acid provides electron-donating stabilization to the phenoxy radical but introduces an additional hydrogen-bond acceptor, increasing aqueous solvation and hindering passive lipid bilayer diffusion. Substituting it with a methyl group retains the necessary steric hindrance to stabilize the antioxidant radical while increasing the molecule's lipophilicity, thereby facilitating BBB penetration[1].

Quantitative Data: Structural Comparison

Table 1: Physicochemical properties of 3M4HCA vs. Ferulic Acid.

PropertyFerulic Acid (Reference)3-Methyl-4-hydroxycinnamic Acid (3M4HCA)
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₀O₃[2]
Molecular Weight 194.18 g/mol 178.18 g/mol [2]
Key Substitution 3-Methoxy (-OCH₃)3-Methyl (-CH₃)[1]
Targeted Delivery SystemicEnhanced BBB Permeation[1]
Base Aqueous Solubility ~600 μg/mL134.4 μg/mL[1]

Pharmacological Mechanisms & Bioactivity

The pharmacological efficacy of 3M4HCA is rooted in its dual-action mechanism: direct reactive oxygen species (ROS) scavenging and modulation of inflammatory cascades. Its lipophilic nature allows it to reach the central nervous system, where it can exert localized neuroprotective effects[1].

MOA A 3-Methyl-4-hydroxycinnamic acid (Increased LogP) B BBB Penetration A->B Lipophilic Advantage C Phenolic OH Radical Scavenging B->C Direct Neutralization D Nrf2/HO-1 Pathway Activation B->D Gene Regulation E NF-κB Suppression B->E Anti-inflammatory F Neuroprotection & Targeted Delivery C->F D->F E->F

Caption: Mechanistic pathway of 3M4HCA highlighting BBB penetration and neuroprotective effects.

Synthetic Pathways & Manufacturing Protocols

While industrial synthesis of cinnamic acid derivatives often relies on the standard Perkin reaction (using acetic anhydride and sodium acetate)[3], this approach is suboptimal for 4-hydroxy derivatives. Acetic anhydride indiscriminately acetylates the free phenolic hydroxyl group, necessitating a secondary, yield-reducing alkaline hydrolysis step.

Self-Validating Protocol 1: Knoevenagel-Doebner Synthesis of 3M4HCA

To bypass unwanted O-acetylation, we employ the Knoevenagel-Doebner modification.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-hydroxy-3-methylbenzaldehyde with 1.5 equivalents of malonic acid.

  • Catalysis : Add a catalytic mixture of pyridine and piperidine (10:1 ratio).

    • Causality: Pyridine acts as the solvent and base, while piperidine forms a highly reactive iminium ion intermediate with the aldehyde, dramatically lowering the activation energy for nucleophilic attack by malonic acid.

  • Decarboxylation : Heat the mixture to 90°C for 3 hours. The intermediate dicarboxylic acid undergoes spontaneous decarboxylation driven by the thermodynamic stability of the resulting conjugated trans-double bond.

  • Isolation : Cool the mixture and acidify with 1M HCl to pH 2 to precipitate the free acid. Filter, wash with cold water, and recrystallize from aqueous ethanol to yield pure (E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid.

  • System Validation : Confirm the trans geometry via ¹H-NMR (look for a coupling constant J ≈ 16 Hz for the vinylic protons) and verify purity via HPLC-UV at 320 nm.

Formulation & Delivery Systems

The primary trade-off for increasing lipophilicity is a drastic reduction in aqueous solubility (134.4 μg/mL for 3M4HCA)[1], which limits oral bioavailability. To resolve this, supramolecular inclusion complexes using cyclodextrins are utilized. Specifically, γ-cyclodextrin (γ-CD) is selected over β-CD because its larger 8-glucopyranose unit cavity perfectly accommodates the sterically bulky 3-methyl-4-hydroxy substituted phenyl ring[1].

Self-Validating Protocol 2: 3D-Ball Milling for γ-CD Inclusion Complex

Traditional solvent evaporation methods for cyclodextrin complexation risk residual solvent toxicity and phase separation. High-energy 3D-ball milling forces solid-state amorphization through mechanical shear, ensuring a uniform inclusion complex without solvent artifacts[1].

  • Stoichiometric Mixing : Weigh equimolar amounts of 3M4HCA and γ-CD.

  • Milling : Transfer the physical mixture to a zirconium oxide milling jar with zirconium balls. Subject to 3D-ball milling at 400 RPM for 60 minutes.

    • Causality: The kinetic energy disrupts the crystalline lattice of 3M4HCA, forcing the monomeric molecules into the hydrophobic cavity of γ-CD.

  • Recovery : Collect the resulting fine powder (FAD012-γCD inclusion complex).

  • Orthogonal Validation :

    • Powder X-Ray Diffraction (PXRD): Ensure the disappearance of sharp crystalline peaks characteristic of free 3M4HCA, confirming complete amorphization and inclusion.

    • Differential Scanning Calorimetry (DSC): Verify the absence of the 3M4HCA melting endotherm.

Workflow Step1 1. Stoichiometric Mixing 3M4HCA + γ-Cyclodextrin Step2 2. High-Energy 3D Ball Milling (Solvent-Free Amorphization) Step1->Step2 Mechanical Shear Step3 3. Solid Dispersion Recovery (FAD012-γCD Complex) Step2->Step3 Complexation Step4 4. Orthogonal Validation (XRD, DSC, FTIR) Step3->Step4 Structural Integrity Step5 5. Aqueous Solubility Profiling (HPLC-UV) Step4->Step5 Functional Output

Caption: Solid-state formulation workflow for 3M4HCA-γ-CD inclusion complex via 3D-ball milling.

Quantitative Data: Solubility Enhancement

Table 2: Solubility improvement via γ-CD Inclusion.

FormulationAqueous Solubility (μg/mL)Fold ImprovementValidation Method
Free 3M4HCA (FAD012) 134.4[1]BaselineHPLC-UV
FAD012-γCD Complex 656.7[1]~4.9x[1]HPLC-UV

Conclusion

3-Methyl-4-hydroxycinnamic acid represents a paradigm shift in the structural optimization of natural phenolic acids. By strategically replacing the methoxy group with a methyl group, researchers can achieve superior lipophilicity tailored for BBB permeation[1]. When coupled with advanced formulation techniques like γ-CD inclusion via 3D-ball milling, the inherent solubility limitations are bypassed, yielding a highly bioavailable, neuro-targeted therapeutic candidate[1].

References

  • Title: 3-Methyl-4-hydroxycinnamic acid | C10H10O3 | CID 53404339 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications Source: MDPI (Pharmaceutics 2024, 16(10), 1321) URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Robust HPLC-DAD Method for the Accurate Quantification of 3-Methyl-4-hydroxycinnamic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the precise and reliable quantification of 3-Methyl-4-hydroxycinnamic acid. Cinnamic acid derivatives are a significant class of phenylpropanoids investigated for their diverse biological activities.[1][2] Accurate quantification is essential for research, quality control in herbal products, and pharmacokinetic studies in drug development.[1] The method described herein utilizes a reversed-phase C18 column and a gradient elution protocol, ensuring high resolution and sensitivity. All validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, have been established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the trustworthiness and reproducibility of the results.[3][4][5]

Introduction and Scientific Principle

3-Methyl-4-hydroxycinnamic acid, a derivative of p-coumaric acid, is a phenolic compound of interest for its potential pharmacological properties.[6] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components within a mixture.[3] When coupled with a Diode Array Detector (DAD), it offers the distinct advantage of acquiring full UV-Vis spectra of eluting peaks, which aids in peak identification and purity assessment.[7]

The principle of this method is based on reversed-phase chromatography. A nonpolar stationary phase (C18) is used with a polar mobile phase. 3-Methyl-4-hydroxycinnamic acid, being a moderately polar compound, is retained on the column. The mobile phase consists of acidified water and an organic modifier (acetonitrile). The inclusion of an acid (e.g., formic acid) is a critical choice; it suppresses the ionization of the analyte's carboxylic acid group, rendering the molecule less polar.[1] This uncharged state promotes stronger interaction with the C18 stationary phase, resulting in better retention, improved peak symmetry, and enhanced chromatographic resolution.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution of the analyte and to separate it from other matrix components with varying polarities.

Experimental Workflow

The overall process from sample receipt to final quantification follows a systematic and validated workflow to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_standards Standards & Validation Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Solvent Extraction (e.g., Sonication in Methanol) Sample->Extraction Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration Dilution Dilution (with Mobile Phase) Filtration->Dilution HPLC HPLC-DAD Analysis Dilution->HPLC Integration Peak Integration & Identification HPLC->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report Stock Prepare Stock Standard Working Prepare Working Standards (Calibration Curve) Stock->Working QC Prepare QC Samples Stock->QC Working->HPLC QC->HPLC

Caption: Overall workflow for the quantification of 3-Methyl-4-hydroxycinnamic acid.

Materials and Methodology

Reagents and Materials
  • 3-Methyl-4-hydroxycinnamic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • C18 Solid Phase Extraction (SPE) cartridges (optional, for complex matrices)

  • 0.45 µm Syringe filters (PVDF or PTFE)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector. (e.g., Alliance e2695 separations module with a 2996 DAD).[8]

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions

The separation is achieved using a gradient elution method, which provides robust separation of the analyte from potential interferences. The conditions are optimized for resolution and analysis time.

ParameterConditionJustification
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry standard for separation of phenolic acids, providing excellent retention and selectivity.[1][7]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidification ensures the analyte is in its protonated form for optimal retention and peak shape.[1][9]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 0-2 min, 10% B; 2-15 min, 10-60% B; 15-18 min, 60-10% B; 18-25 min, 10% BA gradient resolves compounds with different polarities, providing a clean separation of the target analyte from matrix components.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[11]
Column Temp. 35 °CMaintaining a constant temperature ensures reproducible retention times and improves peak efficiency.[10]
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion.
DAD Wavelength Quantification: 315 nm Monitoring: 200-400 nmCinnamic acid derivatives typically exhibit maximum absorbance around 310-330 nm.[7] Full spectrum monitoring confirms peak purity.

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methyl-4-hydroxycinnamic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions, 90:10 A:B) to prepare a series of calibration standards. A suggested range is 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.[8]

Sample Preparation Protocol

Proper sample preparation is critical to remove interferences and protect the analytical column.[12][13][14] The following is a general protocol for plant extracts.

  • Extraction: Macerate or sonicate 1 g of the dried, powdered sample material with 20 mL of methanol for 30 minutes.[10]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. For exhaustive extraction, repeat the process two more times and pool the supernatants.

  • Concentration: Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.[14]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Filtration: Prior to injection, filter the reconstituted sample through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[10][14]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][15][16]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[4][15]Peak purity index > 0.995, no interference at the analyte's retention time.
Linearity & Range A direct proportional relationship between concentration and detector response over a defined range.[16]Correlation coefficient (R²) ≥ 0.999.
Accuracy The closeness of the measured value to the true value, assessed by spike recovery.[4]Mean recovery between 98.0% and 102.0%.[17]
Precision (RSD%) The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% Intermediate (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, or within acceptable precision (RSD ≤ 10%) and accuracy.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[15]RSD of results ≤ 5% after minor changes (e.g., flow rate ±0.1, temp ±2°C).
Typical Validation Results

The following table summarizes the performance characteristics of the method.

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery %) 99.5% - 101.8%
Precision (Intra-day RSD%) 1.15%
Precision (Inter-day RSD%) 1.42%
LOD 0.12 µg/mL
LOQ 0.40 µg/mL

Conclusion

This application note provides a comprehensive, validated HPLC-DAD method for the quantification of 3-Methyl-4-hydroxycinnamic acid. The causality behind key experimental choices, such as the use of an acidified mobile phase and gradient elution, has been explained to provide a deeper understanding of the chromatographic process. The protocol is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine analysis in quality control, academic research, and industrial drug development settings.

References

  • Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts. (2024). Vertex AI Search.
  • Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chrom
  • Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomer
  • Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Reverse-phase HPLC chromatography of the cis-cinnamic acid and...
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell.
  • 3-Methyl-4-hydroxycinnamic acid. PubChem.
  • A SINGLE HPLC METHOD FOR SEPARATION OF OLIGOSTILBENES FROM DIFFERENT DIPTEROCARPACEAE EXTRACTS. Malaysian Journal of Analytical Sciences.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • Preparation of Samples of Plant Material for Chromatographic Analysis.
  • HPLC Sample Preparation.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • Reverse-phase HPLC chromatography of the cis-cinnamic acid and...
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Analytical parameters for hydroxycinnamic acids used for HPLC-DAD analysis.
  • Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. (2021). CAU Scholar's Space.
  • LC-MS versus HPLC-DAD for the Identification of p-Hydroxycinnamic Acid Deriv
  • methyl 4-hydroxycinnam
  • Validation of an HPLC-DAD method for the determin
  • HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applic
  • Methyl 4-hydroxycinnam
  • Methyl 4-hydroxycinnam
  • Hydroxycinnamic acid. Wikipedia.

Sources

Application

Application Note: Cell Culture Protocols for Cytotoxicity and Efficacy Testing of 3-Methyl-4-hydroxycinnamic Acid (FAD012)

Introduction & Mechanistic Rationale 3-Methyl-4-hydroxycinnamic acid (also known as FAD012) is a highly lipophilic derivative of ferulic acid, synthesized by substituting the native methoxy group with a methyl group[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Methyl-4-hydroxycinnamic acid (also known as FAD012) is a highly lipophilic derivative of ferulic acid, synthesized by substituting the native methoxy group with a methyl group[1]. This structural modification significantly enhances its theoretical ability to cross the blood-brain barrier (BBB), making it a high-value candidate for neuroprotective and antioxidant drug development[1].

However, the increased lipophilicity introduces a critical in vitro challenge: poor aqueous solubility. When introduced directly into standard cell culture media, unformulated FAD012 tends to precipitate, leading to erratic cellular exposure and false-negative cytotoxicity profiles. To establish a self-validating and robust in vitro testing system, this protocol utilizes a solid dispersion method with γ-cyclodextrin (γCD) to enhance bioavailability[1], paired with specific non-reductive viability assays.

Critical Assay Selection: The MTT Artifact (Expertise & Experience)

Why avoid the standard MTT assay? A common pitfall in evaluating hydroxycinnamic acid derivatives is the reliance on tetrazolium-based viability assays (e.g., MTT, MTS). As potent antioxidants, ferulic acid derivatives possess strong reducing equivalents via their free phenolic hydroxyl groups. These compounds can non-enzymatically reduce the yellow MTT salt into purple formazan crystals in the extracellular medium, even in the complete absence of living cells[2],[3]. This chemical interference artificially inflates viability readings, masking true cytotoxic events.

The Solution: To ensure trustworthiness and scientific integrity, this protocol mandates the use of ATP-based luminescence (CellTiter-Glo) for metabolic viability and Lactate Dehydrogenase (LDH) release for membrane integrity. These orthogonal assays are immune to antioxidant-driven redox artifacts, ensuring that the recorded data reflects true cellular causality.

Experimental Workflows & Mechanisms

Workflow A 3-Methyl-4-hydroxycinnamic Acid (FAD012) B Solubilization Strategy A->B C1 DMSO Stock (Max 0.1% final) B->C1 C2 γ-Cyclodextrin Complex (Enhanced Aqueous Solubility) B->C2 D Cell Culture Models (SH-SY5Y, hCMEC/D3, HepG2) C1->D C2->D E1 CellTiter-Glo Assay (Metabolic Viability) D->E1 E2 LDH Release Assay (Membrane Integrity) D->E2

Experimental workflow for FAD012 solubilization and cytotoxicity screening.

Mechanism FAD FAD012 (Lipophilic) BBB Crosses BBB Model (hCMEC/D3) FAD->BBB Permeability ROS Intracellular ROS Neutralization BBB->ROS Mito Mitochondrial Protection ROS->Mito Apop Inhibition of Apoptosis Mito->Apop

Proposed neuroprotective mechanism and BBB permeability of FAD012.

Quantitative Data Summary

The formulation of FAD012 with γ-cyclodextrin (γCD) drastically improves its solubility profile, which is critical for accurate dosing in aqueous cell culture media[1].

ParameterFAD012 (Unformulated)FAD012-γCD Inclusion ComplexFold Improvement
Aqueous Solubility (1 hour) 134.4 μg/mL656.7 μg/mL~5.0x[1]
Expected HepG2 IC50 (24h) > 50 μM (Precipitation risk)~1.29 - 5.0 μM (Estimated based on FA analogs)N/A
Media Stability Poor (Crystallization)High (Homogeneous dispersion)N/A

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation & Solubilization

Objective: Prepare stable stock solutions of FAD012 avoiding aqueous precipitation.

Method 1: γ-Cyclodextrin (γCD) Inclusion Complex (Recommended)

  • Milling: Combine FAD012 and γCD in a 1:1 or 1:2 molar ratio using a 3D-ball mill process to create a solid dispersion[1].

  • Reconstitution: Dissolve the FAD012-γCD complex in sterile PBS or basal culture medium to achieve a 10 mM stock solution.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to ensure sterility.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Method 2: DMSO Stock (Alternative)

  • Dissolve raw FAD012 powder in 100% molecular-grade DMSO to a concentration of 50 mM.

  • Crucial Causality: When diluting into culture media, the final DMSO concentration must not exceed 0.1% (v/v). Higher concentrations induce solvent-driven baseline cytotoxicity, confounding the drug's true IC50.

Protocol B: Cell Culture & Plating

Models utilized:

  • SH-SY5Y (Human Neuroblastoma): Model for neurotoxicity/neuroprotection.

  • hCMEC/D3 (Human Brain Microvascular Endothelial Cells): Model for BBB integrity.

  • HepG2 (Human Hepatocellular Carcinoma): Model for systemic hepatotoxicity clearance.

  • Harvesting: Detach cells at 80% confluency using TrypLE Express (a gentler alternative to standard Trypsin-EDTA to preserve delicate membrane receptors).

  • Seeding: For 96-well plates, seed SH-SY5Y at 1.5×104 cells/well, hCMEC/D3 at 2.0×104 cells/well, and HepG2 at 1.0×104 cells/well in 100 μL of their respective complete media.

  • Attachment: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for complete adherence and metabolic recovery.

Protocol C: Treatment & Cytotoxicity Assays

To ensure a self-validating system, all plates must include vehicle controls and positive death controls.

  • Treatment: Aspirate media and replace with 100 μL of fresh media containing serial dilutions of FAD012 (e.g., 0.1, 1, 5, 10, 50, 100 μM).

  • Controls: Include a vehicle control (0.1% DMSO or empty γCD equivalent) and a positive death control (0.1% Triton X-100 added 45 mins prior to the assay endpoint).

  • Incubation: Incubate for 24 to 48 hours depending on the experimental endpoint.

Assay 1: LDH Release (Membrane Integrity)

  • Transfer 50 μL of the culture supernatant from each treated well into a new 96-well flat-bottom plate.

  • Add 50 μL of LDH Reaction Mix (containing lactate, NAD+, and diaphorase/INT) to each well.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 μL of Stop Solution.

  • Measure absorbance at 490 nm using a microplate reader. Logic: Unlike MTT, FAD012 does not interfere with the absorbance of the red formazan produced in the extracellular LDH coupled reaction.

Assay 2: CellTiter-Glo (Metabolic Viability)

  • Equilibrate the original cell culture plate (now containing the remaining 50 μL media) and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 50 μL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Logic: Luminescence directly correlates to intracellular ATP levels, providing a highly sensitive, redox-independent measure of viable cells that bypasses the antioxidant artifacts of FAD012.

Sources

Method

Application Note: Extraction, Fractionation, and Isolation of 3-Methyl-4-hydroxycinnamic Acid from Plant Matrices

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound Focus: 3-Methyl-4-hydroxycinnamic acid (3-M-4-HCA) | Formula: C₁₀H₁₀O₃ | MW: 178.18 g/mol Introduction & Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound Focus: 3-Methyl-4-hydroxycinnamic acid (3-M-4-HCA) | Formula: C₁₀H₁₀O₃ | MW: 178.18 g/mol

Introduction & Rationale

Cinnamic acid derivatives are highly valued in drug development for their potent antioxidant, antimicrobial, and anti-inflammatory properties [1]. While ferulic acid (3-methoxy-4-hydroxycinnamic acid) is ubiquitous in plant cell walls, its analog 3-Methyl-4-hydroxycinnamic acid (3-M-4-HCA) —where the methoxy group is replaced by a methyl group—exhibits enhanced lipophilicity. This structural modification improves its ability to cross lipid bilayers, including the blood-brain barrier, making it a high-value target for neuroprotective and cosmetic formulations.

Isolating a specific, minor phenolic acid from a complex plant matrix requires a highly selective, orthogonal approach. Plant matrices are rich in interfering compounds, including structural isomers, complex polysaccharides, and lipids. This protocol outlines a field-proven, self-validating methodology leveraging pH-driven liquid-liquid extraction (LLE) and preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve >98% purity of 3-M-4-HCA [2].

Experimental Workflow

The following diagram illustrates the logical progression of the isolation pipeline, moving from bulk biomass processing to high-resolution molecular separation.

Workflow A 1. Plant Biomass (Pulverized & Sieved) B 2. Defatting (n-Hexane Wash) A->B C 3. Solid-Liquid Extraction (SLE) (80% MeOH, 0.1% Formic Acid) B->C Defatted Marc D 4. Solvent Removal (Rotary Evaporation <40°C) C->D Crude Phenolic Extract E 5. Liquid-Liquid Extraction (EtOAc / H2O Partitioning) D->E Aqueous Suspension (pH 3.0) F 6. Preparative HPLC (C18, Gradient H2O/ACN) E->F EtOAc Fraction (Semi-polars) G 7. Fraction Collection (UV-DAD at 320 nm) F->G Chromatographic Resolution H 8. Orthogonal Validation (LC-MS/MS & 1H-NMR) G->H Target Isolate

Caption: Step-by-step workflow for the targeted extraction and isolation of 3-M-4-HCA from plant biomass.

Step-by-Step Methodology & Mechanistic Causality

Phase 1: Matrix Preparation and Solid-Liquid Extraction (SLE)

Objective: Maximize the release of bound and free phenolic acids while minimizing the co-extraction of lipophilic contaminants.

  • Defatting: Macerate 100 g of pulverized, freeze-dried plant material in 500 mL of n-hexane for 2 hours under continuous stirring. Filter and discard the hexane.

    • Causality: Hexane removes waxes, sterols, and non-polar lipids that would otherwise cause severe emulsion issues during downstream liquid-liquid partitioning and foul the preparative HPLC columns.

  • Acidified Extraction: Extract the defatted marc using 80% aqueous methanol (v/v) acidified with 0.1% formic acid (pH ~3.0). Sonicate at 35°C for 45 minutes. Repeat three times.

    • Causality: Methanol disrupts hydrogen bonding in the plant matrix, while 20% water swells the cellular tissues, enhancing solvent penetration [1]. Crucially, 3-M-4-HCA has a pKa of approximately 4.5. Acidifying the solvent to pH 3.0 ensures the carboxylic acid group remains fully protonated (neutral). This prevents the compound from ionizing into a highly water-soluble phenolate salt, thereby maximizing its recovery in the organic phase.

Phase 2: Liquid-Liquid Extraction (LLE)

Objective: Isolate the semi-polar phenolic fraction from highly polar sugars, tannins, and proteins.

  • Concentration: Pool the methanolic extracts and evaporate the methanol under reduced pressure (rotary evaporator, 40°C) until a purely aqueous suspension remains.

  • Partitioning: Adjust the aqueous volume to 200 mL (maintain pH 3.0 with formic acid). Transfer to a separatory funnel and partition sequentially with an equal volume of Ethyl Acetate (EtOAc) three times.

  • Recovery: Pool the EtOAc layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and evaporate to dryness to yield the crude phenolic fraction.

    • Causality: EtOAc has an optimal dielectric constant for extracting semi-polar aglycone phenolics like 3-M-4-HCA. Highly polar glycosides, carbohydrates, and proteins remain trapped in the aqueous layer.

Phase 3: Preparative HPLC Isolation

Objective: Chromatographically resolve 3-M-4-HCA from structurally homologous cinnamic acid derivatives (e.g., ferulic acid, p-coumaric acid, caffeic acid) [3].

  • Sample Reconstitution: Dissolve 500 mg of the EtOAc fraction in 5 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Semi-preparative C18 Reverse-Phase (e.g., 250 mm × 10 mm, 5 µm).

    • Mobile Phase A: Ultrapure H2​O with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

    • Gradient: 10% B to 40% B over 30 minutes; 40% B to 100% B over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Detection: UV-DAD monitored at 320 nm (optimal for the conjugated double bond of cinnamic acids).

  • Fraction Collection: Collect the peak eluting at the predetermined retention time for 3-M-4-HCA (typically eluting slightly later than ferulic acid due to the increased lipophilicity of the methyl group vs. the methoxy group).

Self-Validating System: Structural Elucidation

A critical failure point in natural product isolation is the misidentification of structural isomers. Relying solely on mass spectrometry is insufficient. This protocol mandates an orthogonal validation system to guarantee the identity of 3-M-4-HCA.

  • First-Pass Validation (UV-Vis): The isolate must exhibit a UV maximum ( λmax​ ) at ~320 nm, confirming the intact hydroxycinnamic acid chromophore.

  • Second-Pass Validation (LC-MS/MS): Electrospray ionization in negative mode (ESI-) must yield a deprotonated molecular ion [M−H]− at m/z 177.05.

  • Definitive Validation (1H-NMR): To definitively distinguish 3-M-4-HCA from ferulic acid, 1H -NMR (in DMSO- d6​ ) is required.

    • The Validation Key: The spectrum must show a singlet integrating to 3 protons at ~2.15 - 2.25 ppm , corresponding to the aromatic methyl group. If a singlet appears at ~3.80 ppm , the isolate is ferulic acid (a methoxy group), indicating a failure in chromatographic resolution.

Quantitative Data & Physicochemical Parameters

The following table summarizes the expected parameters and analytical markers for 3-M-4-HCA during the isolation process.

ParameterValue / CharacteristicAnalytical Significance
Molecular Weight 178.18 g/mol Monoisotopic mass for MS calibration.
LogP (Predicted) ~1.9 - 2.1Indicates moderate lipophilicity; dictates EtOAc partitioning efficiency.
UV λmax​ 315 - 325 nmUsed for DAD tracking during prep-HPLC; confirms conjugated system.
ESI-MS [M−H]− m/z 177.05Primary mass identifier in negative ionization mode.
Diagnostic NMR Shift Singlet at ~2.2 ppm ( 1H )Differentiates the 3-methyl substitution from 3-methoxy (ferulic acid).
Expected Prep-HPLC Yield 1.5 - 3.0 mg / 100g biomassTypical recovery rate for minor phenolic acids from raw plant matrices.

References

  • Arceusz, A., Wesolowski, M., & Radwanska, A. (2013). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Natural Product Communications, 8(12), 1821-1829. Available at:[Link]

  • Zolfaghari, B., Mazaheri, M., & Sadeghi Dinani, M. (2017). Isolation and Identification of Cinnamic Acid Derivatives from the Aerial Parts of Seidlitzia Rosmarinus Ehrenb. Ex Boiss. Journal of Reports in Pharmaceutical Sciences, 6(1), 77-83. Available at:[Link]

Application

Application Note: Utilizing 3-Methyl-4-hydroxycinnamic Acid as a Reference Standard in Chromatographic Quantification of Phenolic Acids

Executive Rationale & Analytical Causality The accurate quantification of endogenous phenolic acids—such as ferulic acid, caffeic acid, and p-coumaric acid—in complex botanical extracts and biological fluids is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Analytical Causality

The accurate quantification of endogenous phenolic acids—such as ferulic acid, caffeic acid, and p-coumaric acid—in complex botanical extracts and biological fluids is frequently compromised by matrix effects during Electrospray Ionization (ESI). Co-eluting matrix components can cause unpredictable ion suppression or enhancement. While stable isotope-labeled (SIL) standards are the gold standard for correcting these variations, they are often cost-prohibitive or commercially unavailable for the full spectrum of secondary plant metabolites.

3-Methyl-4-hydroxycinnamic acid (3M4HCA) serves as an optimal, highly reliable structural analog internal standard (IS). The causality behind its efficacy lies in its biosynthetic impossibility within standard botanical matrices. Plants synthesize ferulic acid (4-hydroxy-3-methoxycinnamic acid) via Caffeic Acid O-Methyltransferase (COMT), an enzyme that exclusively adds a methoxy (-OCH₃) group[1]. The direct addition of a methyl (-CH₃) group to the aromatic ring does not occur in standard phenylpropanoid pathways. Consequently, 3M4HCA is virtually absent in nature, completely eliminating the risk of endogenous baseline interference.

Simultaneously, the substitution of a methoxy group with a methyl group preserves the molecule's pKa and logP values. This ensures that 3M4HCA co-elutes closely with target phenolic acids on a reversed-phase C18 column and experiences identical matrix effects in the ESI source, creating a self-validating normalization mechanism for recovery and ionization variations.

Experimental Protocol: Extraction and UHPLC-MS/MS Workflow

To ensure high scientific integrity, this protocol utilizes Liquid-Liquid Extraction (LLE) paired with UHPLC-ESI-MS/MS, a self-validating system designed to monitor extraction recovery and system suitability continuously[2].

Standard & Reagent Preparation
  • Primary Stock Solutions: Dissolve 1.0 mg of 3M4HCA (IS) and 1.0 mg of each target analyte (ferulic, caffeic, p-coumaric, and chlorogenic acids) in 1.0 mL of LC-MS grade methanol to yield 1 mg/mL stocks.

  • Working IS Solution: Dilute the IS stock with 50% aqueous methanol to a final working concentration of 500 ng/mL.

  • Calibration Curve: Prepare a matrix-matched calibration curve by spiking blank matrix with target analytes ranging from 1.0 ng/mL to 1000 ng/mL, maintaining a constant IS concentration of 50 ng/mL in all calibrators.

Self-Validating Extraction Methodology (LLE)

Expert Insight: Phenolic acids possess pKa values ranging from 4.0 to 4.5. Acidifying the matrix forces the carboxylic acid groups into their unionized state, drastically increasing their lipophilicity and ensuring >90% partition into the organic phase.

  • Aliquot 100 µL of the sample matrix (e.g., plasma or botanical extract) into a 2.0 mL microcentrifuge tube.

  • Spike with 10 µL of the Working IS Solution (500 ng/mL).

  • Acidification: Add 10 µL of 1% Formic Acid (v/v) and vortex for 10 seconds.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 3 minutes to facilitate phase transfer.

  • Centrifuge at 12,000 × g for 5 minutes at 4 °C to resolve the phases.

  • Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 30 °C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (see Table 1). Vortex for 1 minute and transfer to an autosampler vial.

UHPLC-MS/MS Conditions

Separation is performed on a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode. Negative mode is selected because the phenolic hydroxyls readily lose a proton to form stable[M-H]⁻ ions, providing superior signal-to-noise ratios[3].

Table 1: UHPLC Gradient Elution Profile Column: C18 (100 × 2.1 mm, 1.7 µm) | Flow Rate: 0.3 mL/min | Injection Volume: 2 µL

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)
0.095%5%
1.095%5%
5.060%40%
7.05%95%
8.095%5%
10.095%5% (Re-equilibration)

Data Presentation: MRM Transitions

To establish a self-validating detection system, Multiple Reaction Monitoring (MRM) must track both a quantifier and a qualifier ion for each analyte to confirm peak purity via ion ratios[2][3].

Table 2: Optimized MS/MS Parameters for Phenolic Acids and IS

AnalytePrecursor Ion [M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Chlorogenic Acid353.1191.085.0-65-24
Ferulic Acid193.1134.0178.0-55-20
Caffeic Acid179.1135.0106.0-51-22
p-Coumaric Acid163.1119.0145.0-50-20
3M4HCA (IS) 177.1 133.1 105.1 -55 -18

Visualizations of Analytical Logic

Workflow A Sample Matrix (Botanical/Biofluid) B Spike IS (3-Methyl-4- hydroxycinnamic acid) A->B C Extraction (Acidified LLE) B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS (Negative MRM Mode) D->E F Data Processing (Ratio: Analyte/IS) E->F

Figure 1: End-to-end analytical workflow incorporating 3-methyl-4-hydroxycinnamic acid as an internal standard.

Fragmentation IS 3-Methyl-4-hydroxycinnamic acid MW: 178.18 g/mol Precursor Precursor Ion[M-H]- m/z 177.1 IS->Precursor ESI (-) Fragment1 Product Ion 1 (Quantifier) m/z 133.1 (-CO2) Precursor->Fragment1 CID (CE: -18V) Fragment2 Product Ion 2 (Qualifier) m/z 105.1 Precursor->Fragment2 CID (CE: -30V)

Figure 2: Electrospray ionization and collision-induced dissociation pathway for 3-methyl-4-hydroxycinnamic acid.

System Suitability and Troubleshooting

To ensure the protocol remains self-validating:

  • Carryover Assessment: Always inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area of 3M4HCA in the blank must be <5% of the LLOQ response.

  • Matrix Factor (MF) Calculation: Calculate the MF by dividing the peak area of the IS spiked after extraction by the peak area of the IS in neat solvent. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement, validating the choice of 3M4HCA as an appropriate surrogate for the target phenolic acids.

References

  • Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. MDPI. URL: [Link]

  • Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS). BioResources. URL: [Link]

  • Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract. PMC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Separation of 3-Methyl-4-hydroxycinnamic Acid Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic instrument operation and address the fundamental physicochemical challenges of separating geo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic instrument operation and address the fundamental physicochemical challenges of separating geometric isomers.

3-Methyl-4-hydroxycinnamic acid exists in two geometric forms: the thermodynamically stable trans (E) isomer and the sterically hindered cis (Z) isomer. Because these molecules share identical molecular weights and nearly identical polarities, standard reversed-phase liquid chromatography (RPLC) often fails to resolve them. This guide synthesizes mechanistic theory with field-proven methodologies to help you achieve robust, reproducible baseline separation.

Troubleshooting Guide & FAQs

Q1: I am experiencing co-elution of the cis and trans isomers on my standard C18 column. How can I achieve baseline separation? Answer: Co-elution occurs because the polarity difference between these geometric isomers is marginal. However, their 3D spatial arrangements differ significantly. The trans isomer is highly planar, whereas the cis isomer experiences steric hindrance between the aromatic ring and the carboxylic acid group, disrupting its planarity. Causality & Solution: To exploit this structural difference, you must enhance the shape selectivity of your stationary phase. While a standard C18 relies purely on hydrophobic partitioning, switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces strong π−π interactions and dipole-dipole forces. The planar trans isomer interacts more intimately with the rigid phenyl rings of the stationary phase, selectively increasing its retention time relative to the cis isomer and achieving baseline resolution .

Q2: My chromatograms show severe peak tailing and shifting retention times for both isomers. What is causing this? Answer: This is a classic symptom of partial molecular ionization and secondary column interactions. 3-Methyl-4-hydroxycinnamic acid contains a carboxylic acid moiety with a pKa​ of approximately 4.5. If your mobile phase pH is between 3.5 and 5.5, the compound exists in a dynamic equilibrium between its neutral and ionized states, leading to split or tailing peaks. Causality & Solution: You must enforce a single ionization state. Lower the mobile phase pH to at least 1.5 units below the pKa​ (target pH 2.5–3.0) by adding an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the carboxylic acid, eliminating ionic repulsion and preventing secondary interactions with residual silanols on the silica support, thereby restoring sharp, symmetrical peaks .

Q3: I am detecting a high concentration of the cis isomer in my standard solutions, even though I purchased pure trans-3-Methyl-4-hydroxycinnamic acid. Is my column degrading the sample? Answer: Your column is likely fine; the issue is occurring during sample preparation. Hydroxycinnamic acids are highly susceptible to photoisomerization. Causality & Solution: When exposed to ambient laboratory UV/Vis light, the thermodynamically stable trans double bond absorbs energy and undergoes a non-radiative transition to the higher-energy cis configuration. To prevent this artifact, all sample preparation must be conducted under low-light conditions, and samples must be stored in amber autosampler vials . Interestingly, this photo-reactivity can be leveraged intentionally: if you need a cis standard for peak identification, you can deliberately irradiate your trans standard with a UV lamp to generate a reliable cis/trans mixture .

Mandatory Visualization: Optimization Workflow

HPLC_Optimization Start Co-elution of Cis/Trans Isomers CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Add 0.1% TFA or Formic Acid CheckPH->AdjustPH No CheckCol Using Shape-Selective Column? (e.g., PFP or Phenyl-Hexyl) CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch from Standard C18 CheckCol->SwitchCol No CheckTemp Optimize Column Temperature (Test 25°C to 45°C) CheckCol->CheckTemp Yes SwitchCol->CheckTemp Success Baseline Resolution (Rs > 1.5) CheckTemp->Success

Workflow for optimizing HPLC resolution of cis/trans hydroxycinnamic acid isomers.

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting chromatographic performance for 3-Methyl-4-hydroxycinnamic acid isomers.

Condition ProfileStationary PhaseMobile Phase pHRetention Time (cis)Retention Time (trans)Resolution ( Rs​ )Peak Shape
Sub-optimal Standard C185.0 (Unbuffered)6.2 min6.5 min0.8 (Co-elution)Severe Tailing
Optimized pH Standard C182.5 (0.1% TFA)7.1 min8.4 min1.8 (Baseline)Symmetrical
High Selectivity PFP (Fluorophenyl)2.5 (0.1% TFA)8.5 min11.2 min3.2 (Excellent)Highly Symmetrical

Validated Protocol: Self-Validating HPLC Separation Methodology

This protocol is designed as a closed-loop, self-validating system. You must not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.1). Sonicate for 10 minutes to degas.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile. (Note: Acetonitrile is preferred over Methanol due to its lower viscosity, which improves mass transfer and sharpens peaks).

Phase 2: Sample Preparation & In-Situ Standard Generation

  • Weigh 1.0 mg of trans-3-Methyl-4-hydroxycinnamic acid standard.

  • Dissolve in 1.0 mL of Methanol to create the Stock Solution.

  • Self-Validation Step (Isomer Generation): Transfer 500 µL of the stock to a clear glass vial and expose it to a 365 nm UV lamp for 20 minutes to induce photoisomerization. This creates a reliable cis/trans mixed standard for retention time validation.

  • Transfer all analytical samples and the remaining stock to amber autosampler vials to arrest further environmental isomerization.

Phase 3: Chromatographic Execution

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Thermostatic control is critical; temperature fluctuations alter π−π partitioning dynamics).

  • Gradient Program:

    • 0–2 min: 15% B

    • 2–10 min: Linear gradient from 15% to 40% B

    • 10–12 min: Column wash at 90% B

    • 12–15 min: Re-equilibration at 15% B

  • Detection: UV-Vis Diode Array Detector (DAD) monitoring at 280 nm and 320 nm.

Phase 4: System Suitability Test (SST) Gate

  • Inject 5 µL of the UV-irradiated mixed standard.

  • Validation Check: The system is only validated for experimental runs if the cis and trans peaks demonstrate a Resolution ( Rs​ ) ≥1.5 and a Tailing Factor ( Tf​ ) ≤1.2 .

  • If these metrics fail, the system is invalid. Purge the column, verify the mobile phase pH is ≤3.0 , and return to the troubleshooting guide.

References

  • Ali, A. F., & Danielson, N. D. (2022). "Ultra-High-Performance Micellar Liquid Chromatography Comparing Tween 20 and Tween 40 for the Determination of Hydroxycinnamic Acids." Separations, 9(3), 61. URL:[Link]

  • Bento-Silva, A., Duarte, N., Mecha, E., Belo, M., Vaz Patto, M. C., & Bronze, M. R. (2020). "Hydroxycinnamic Acids and Their Derivatives in Broa, a Traditional Ethnic Maize Bread." Foods, 9(10), 1471. URL:[Link]

  • Caccamese, S., Azzolina, R., & Davino, M. (1979). "Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography." Chromatographia, 12(9), 545-546. URL:[Link]

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Methyl-4-hydroxycinnamic Acid During Extraction

Welcome to the Technical Support Center for phenolic extraction. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and inconsistent chromatographic profiles when isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenolic extraction. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and inconsistent chromatographic profiles when isolating hydroxycinnamic acid derivatives.

3-Methyl-4-hydroxycinnamic acid (a structural analog of ferulic acid) is highly bioactive but notoriously unstable outside its native cellular matrix. Its electron-rich phenolic ring and unsaturated alkene side chain make it a prime target for photo-isomerization, thermal decarboxylation, and oxidative polymerization[1]. This guide provides mechanistic troubleshooting, a self-validating protocol, and mitigation strategies to ensure the structural integrity of your analyte.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a double peak or reduced yield of the trans isomer in my HPLC chromatogram? Causality: You are likely observing photo-isomerization. In plant matrices, hydroxycinnamic acids exist predominantly in the trans configuration. However, exposure to UV or ambient visible light during extraction provides the activation energy required to break the π -bond temporarily, causing the molecule to rotate and re-form as the cis isomer[2],[1]. Solution: Conduct all extraction steps under amber lighting or use actinic (amber) glassware. Wrap rotary evaporator condensers and collection flasks in aluminum foil.

Q2: My alkaline extract turns dark brown/black over time, and the target compound yield drops significantly. What is happening? Causality: This is a classic sign of oxidative degradation. To release matrix-bound phenolic acids, alkaline hydrolysis is required. However, at an alkaline pH, the phenolic hydroxyl group deprotonates to form a highly reactive phenoxide ion[2]. In the presence of dissolved oxygen, this ion rapidly auto-oxidizes into a quinone intermediate, which then polymerizes into dark, melanoidin-like complexes[1]. Solution: Purge all extraction solvents with Nitrogen gas ( N2​ ) for 15 minutes prior to use. Crucially, add a reducing agent such as sodium hydrogen sulfite ( NaHSO3​ ) to the alkaline buffer to scavenge residual oxygen and halt quinone formation[3].

Q3: Can I increase the extraction temperature to >80°C to speed up the release of bound 3-Methyl-4-hydroxycinnamic acid? Causality: No. While high temperatures accelerate the hydrolytic cleavage of ester bonds linking the acid to cell wall arabinoxylans, they simultaneously trigger thermal decarboxylation[1]. This irreversible reaction cleaves the carboxylic acid group, converting your target analyte into a volatile 4-vinylphenol derivative. Solution: Maintain extraction temperatures between 35°C and 45°C. Kinetic studies on related cinnamic acids demonstrate that optimal recovery without thermal degradation occurs at approximately 41°C using 2 M NaOH over an extended duration[4].

Part 2: Quantitative Degradation Factors & Mitigation Parameters

To establish a controlled environment, adhere to the following quantitative thresholds during your workflow:

Degradation PathwayPrimary TriggerCritical ThresholdMitigation Strategy
Photo-isomerization UV / Visible Light> 350 nm exposureUse actinic glassware; operate < 100 lux ambient light.
Oxidative Polymerization Dissolved O2​
  • High pH
pH > 8.0 with O2​ presentPurge solvents with N2​ ; add 0.001 g NaHSO3​ per 60 mL NaOH[3].
Thermal Decarboxylation Heat> 80°CCap hydrolysis temperature at 41°C[4]; use vacuum evaporation < 40°C.
Hydrolytic Cleavage Harsh Alkali> 4 M NaOHStandardize at 2 M NaOH to balance release and stability[4].

Part 3: Self-Validating Extraction Protocol

This protocol utilizes a "self-validating" framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Preparation & Degassing

  • Action: Prepare 60 mL of 2 M NaOH. Submerge a sparging stone and purge with N2​ gas for 15 minutes. Add 0.001 g of sodium hydrogen sulfite ( NaHSO3​ )[3].

  • Validation Check: Use a dissolved oxygen (DO) meter. DO must be < 1 mg/L before proceeding.

Step 2: Mild Alkaline Hydrolysis

  • Action: Add 2 g of milled biomass to the degassed NaOH solution in an amber Erlenmeyer flask. Incubate on a rotary shaker at 180 rpm at 41°C for 12 to 24 hours[4],[3].

  • Validation Check: Inspect the slurry visually. The solution should remain pale yellow to tan. If it turns dark brown or black, oxidative polymerization has occurred (abort and check N2​ purge efficiency).

Step 3: Acidification

  • Action: Centrifuge the hydrolysate to remove solid residues. Transfer the supernatant to an amber beaker in an ice bath. Slowly add 2 M HCl dropwise while stirring until the pH drops below 2.0[3].

  • Validation Check: Verify with a calibrated pH probe. If pH > 2.0, the phenolic acid remains ionized (water-soluble) and will not partition into the organic phase in the next step.

Step 4: Liquid-Liquid Extraction (LLE)

  • Action: Transfer the acidified aqueous layer to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc). Invert gently to avoid emulsions, vent, and allow phases to separate. Repeat extraction three times[3].

  • Validation Check: The upper organic layer (EtOAc) must separate cleanly within 5 minutes. A persistent emulsion indicates incomplete hydrolysis of matrix lipids or polysaccharides.

Step 5: Concentration

  • Action: Pool the EtOAc fractions and concentrate using a rotary vacuum evaporator set to a maximum water bath temperature of 40°C.

Part 4: Visualizations

DegradationPathways Target 3-Methyl-4-hydroxycinnamic Acid (Trans-isomer) Light UV/Visible Light Target->Light Oxygen O2 / Alkaline pH Target->Oxygen Heat High Temperature (>80°C) Target->Heat CisIsomer Cis-Isomer (Loss of Bioactivity) Light->CisIsomer Photo-isomerization Quinone Quinones & Polymers (Dark Browning) Oxygen->Quinone Auto-oxidation Decarboxylation 4-Vinylphenol Derivative (Thermal Decarboxylation) Heat->Decarboxylation Decarboxylation

Fig 1: Primary degradation pathways of 3-Methyl-4-hydroxycinnamic acid during extraction.

ExtractionWorkflow Step1 1. Matrix Preparation (Milled Biomass) Step3 3. Alkaline Hydrolysis (2 M NaOH, 41°C, NaHSO3) Step1->Step3 Step2 2. Reagent Degassing (N2 Purge 15 min) Step2->Step3 Prevents Oxidation Step4 4. Acidification (pH < 2 with 2 M HCl) Step3->Step4 Cleaves Ester Bonds Step5 5. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Step4->Step5 Protonates Phenolic Acid Step6 6. Concentration (Amber Flask, <40°C Vacuum) Step5->Step6 Isolates Target Step7 Stabilized 3-Methyl-4-hydroxycinnamic Acid Step6->Step7

Fig 2: Optimized, self-validating extraction workflow for structural preservation.

References

  • National Institutes of Health (NIH) - PMC. Ferulic Acid: A Comprehensive Review. Retrieved from:[Link]

  • Italian Journal of Food Science. Extraction and Purification of Ferulic Acid as an Antioxidant from Sugar Beet Pulp by Alkaline Hydrolysis. Retrieved from:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Preparation of Ferulic Acid from Agricultural Wastes: Its Improved Extraction and Purification. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purity Assessment of 3-Methyl-4-hydroxycinnamic Acid

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purity assessment of 3-Methyl-4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purity assessment of 3-Methyl-4-hydroxycinnamic acid (also known as a lipophilic ferulic acid analog or FAD012).

Unlike its naturally occurring counterpart, ferulic acid, the substitution of the methoxy group with a methyl group significantly alters this compound's partition coefficient (LogP), solubility profile, and chromatographic behavior[1]. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-fidelity analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe peak splitting or a secondary peak emerging over time during HPLC analysis of standard solutions?

Cause & Mechanism: You are likely observing trans-to-cis photoisomerization. Hydroxycinnamic acid derivatives naturally exist in the thermodynamically stable trans configuration. However, upon exposure to ambient UV light during sample preparation or while sitting in the autosampler, the double bond in the propenoic acid side chain absorbs energy and rapidly isomerizes to the cis form. Because the cis isomer has a different dipole moment, it elutes at a slightly different retention time, appearing as a split peak or a growing secondary impurity. Resolution: This is an artifact of handling, not a true synthesis impurity. All stock solutions must be prepared in amber glass vials. Autosamplers should be equipped with opaque doors or set to dark modes.

Q2: How do I resolve the poor aqueous solubility of this compound without causing precipitation in the LC system?

Cause & Mechanism: The replacement of the somewhat polar methoxy group (-OCH₃) with a purely non-polar methyl group (-CH₃) drastically increases the lipophilicity of 3-methyl-4-hydroxycinnamic acid[1]. Injecting a highly concentrated organic stock solution directly into a highly aqueous mobile phase causes localized "crash out" (precipitation) at the column head, leading to high backpressure and distorted peak shapes. Resolution: For high-concentration impurity profiling, utilize a γ-cyclodextrin (γ-CD) inclusion complex. The hydrophobic cavity of γ-CD encapsulates the lipophilic methyl-phenyl ring, while its hydrophilic exterior maintains aqueous solubility, improving solubility up to 5-fold[1]. Alternatively, match the injection solvent strictly to the initial mobile phase conditions (e.g., 10% Acetonitrile).

Q3: My compound exhibits severe peak tailing and shifting retention times. How can I stabilize the chromatography?

Cause & Mechanism: 3-Methyl-4-hydroxycinnamic acid contains a carboxylic acid functional group with a pKa of approximately 4.5. If your mobile phase pH is near this value (e.g., pH 4.0–5.0), the compound exists in a dynamic equilibrium between its ionized (hydrophilic) and unionized (lipophilic) states. This dual-state existence causes it to partition unpredictably into the C18 stationary phase. Resolution: Acidify the mobile phase to a pH at least 1.5 units below the pKa (pH < 3.0) using 0.1% Formic Acid. This completely suppresses ionization, ensuring the molecule remains fully protonated and lipophilic for a single, sharp elution profile.

Mechanistic Workflows & Visualizations

To conceptualize the troubleshooting logic, refer to the following diagnostic pathways.

photoisomerization Trans Trans-3-Methyl-4- hydroxycinnamic acid (Target Analyte) UV UV Light / Heat Exposure during Prep Trans->UV Environmental Stress Cis Cis-Isomerization (Co-eluting Impurity Peak) UV->Cis Photoisomerization Oxidation Oxidative Degradation (Quinone Formation) UV->Oxidation Thermal/Oxidative Stress Mitigation Mitigation: Amber Vials, Fresh Prep, Temp Control Cis->Mitigation Preventive Action Oxidation->Mitigation Preventive Action

Degradation pathways of 3-Methyl-4-hydroxycinnamic acid and mitigation strategies.

HPLC_Troubleshooting Start Purity Assessment (HPLC/UHPLC) Issue1 Symptom: Split Peaks or Shoulders Start->Issue1 Issue2 Symptom: Retention Time Shifting Start->Issue2 Cause1 Root Cause: Trans/Cis Isomerization Issue1->Cause1 Cause2 Root Cause: Incomplete Ion Suppression Issue2->Cause2 Fix1 Solution: Use Amber Vials & Minimize Light Cause1->Fix1 Fix2 Solution: Adjust Mobile Phase to pH < 3.0 Cause2->Fix2

Decision tree for troubleshooting chromatographic anomalies during purity assessment.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters that dictate the analytical behavior of 3-methyl-4-hydroxycinnamic acid.

ParameterValue / DescriptionImpact on Purity Assessment
Native Aqueous Solubility 134.4 μg/mLRequires organic modifiers to prevent HPLC precipitation and column clogging[1].
γ-CD Complex Solubility 656.7 μg/mLImproves recovery 5-fold; ideal for high-concentration impurity profiling in aqueous buffers[1].
UV Absorption Max (λmax) ~305 - 312 nmOptimal wavelength for Diode Array Detection (DAD) to avoid baseline noise from mobile phases[1].
pKa (Carboxylic Acid) ~4.5Necessitates mobile phase pH < 3.0 to suppress ionization and prevent peak tailing.
Oxidation Potential High (Phenolic -OH)Prone to oxidation into quinones[2]; requires freshly prepared standards and degassed solvents.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in system suitability checks ensure that any failure is caught before data acquisition begins.

Protocol A: Reversed-Phase HPLC Method for Purity Assessment

Objective: Baseline separation of 3-methyl-4-hydroxycinnamic acid from structurally similar analogs and degradation products.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Causality: Formic acid ensures the carboxylic acid group remains protonated, preventing peak tailing. Degas both phases via sonication for 15 minutes to prevent pump cavitation.

  • Standard Preparation: Dissolve the standard in 50% Methanol / 50% Water to a concentration of 100 μg/mL. Strictly use amber glass vials to prevent trans-to-cis photoisomerization.

  • Chromatographic Gradient Execution:

    • Column: C18 (e.g., 150 mm × 4.6 mm, 3 μm particle size).

    • Flow Rate: 1.0 mL/min. Column Temperature: 30°C.

    • Gradient Program:

      • 0–2 min: 10% B

      • 2–10 min: Ramp to 60% B

      • 10–12 min: Ramp to 90% B (Column wash)

      • 12–15 min: Return to 10% B (Re-equilibration)

  • Self-Validation (System Suitability Test): Before running samples, inject the standard in triplicate. The system is validated only if:

    • Peak Tailing Factor (Tf) is ≤ 1.5.

    • Relative Standard Deviation (RSD) of retention time is ≤ 0.5%.

Protocol B: Solid-Phase Extraction (SPE) Cleanup for Complex Matrices

Objective: Remove lipid and protein interferences prior to HPLC analysis to prevent column fouling[3].

  • Column Conditioning: Mount a 300 mg C18 SPE cartridge. Activate the silica bed by passing 6 mL of 100% Methanol, followed by equilibration with 6 mL of 0.1% Formic Acid in water[3]. Do not let the sorbent dry.

  • Sample Loading: Load the biological or complex sample at a controlled flow rate of 1 mL/min. Causality: A slow flow rate ensures adequate residence time for the lipophilic 3-methyl-4-hydroxycinnamic acid to partition into the C18 stationary phase.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar interferences (e.g., salts, free amino acids).

  • Elution: Elute the target analyte using 3 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at room temperature (avoid heat to prevent oxidative degradation[2]). Reconstitute in 1 mL of the initial HPLC mobile phase (10% B).

Protocol C: Preparation of γ-Cyclodextrin Inclusion Complex (Solubility Enhancement)

Objective: Overcome the 134.4 μg/mL solubility limit for high-concentration assays.

  • Molar Ratio Mixing: Weigh 3-Methyl-4-hydroxycinnamic acid and γ-Cyclodextrin (γ-CD) in a precise 1:1 molar ratio[1].

  • 3D-Ball Milling: Place the mixture into a 3D-ball mill. Process at 400 RPM for 60 minutes. Causality: The mechanical energy forces the lipophilic methyl-phenyl moiety of the acid into the hydrophobic cavity of the γ-CD, forming a solid dispersion inclusion complex without the need for harsh solvents[1].

  • Validation: Dissolve the resulting powder in aqueous buffer. A successful complexation will yield a clear solution up to a concentration of ~656.7 μg/mL, representing a 5-fold improvement over the native compound[1].

References

  • Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications Source: MDPI URL:[Link]

  • Wet-coffee processing production wastes: quality, potentials, and valorization opportunities Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Methyl-4-hydroxycinnamic Acid (FAD012) Assay Optimization

Welcome to the Assay Optimization Support Center for 3-Methyl-4-hydroxycinnamic acid (often referred to in literature as FAD012 or m-Methyl-p-hydroxy-cinnamic acid). This compound is a highly lipophilic derivative of fer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center for 3-Methyl-4-hydroxycinnamic acid (often referred to in literature as FAD012 or m-Methyl-p-hydroxy-cinnamic acid). This compound is a highly lipophilic derivative of ferulic acid, designed specifically for enhanced Blood-Brain Barrier (BBB) penetration. While its lipophilicity is a pharmacological advantage, it presents significant analytical challenges, including poor aqueous recovery and chromatographic instability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure consistent, reproducible results in your assays.

Section 1: Frequently Asked Questions (Solubility & Sample Preparation)

Q1: Why am I experiencing inconsistent recovery and visible precipitation when diluting 3-Methyl-4-hydroxycinnamic acid in standard aqueous buffers (e.g., PBS)? A1: The root cause is the molecule's engineered lipophilicity. In standard ferulic acid, a methoxy group (-OCH₃) is present, which provides a slight hydrogen-bonding capability. In 3-Methyl-4-hydroxycinnamic acid, this is substituted with a purely hydrophobic methyl group (-CH₃) 1. This structural change significantly reduces aqueous solubility. When you spike stock solutions (usually dissolved in DMSO or ethanol) into aqueous buffers, the sudden shift in solvent polarity forces the compound out of solution, causing micro-precipitation and artificially low assay recoveries.

Q2: How can I enhance the aqueous solubility of this compound without using high concentrations of organic co-solvents that might cause cytotoxicity in cell-based assays? A2: The most effective, biologically compatible solution is the formation of an inclusion complex using γ-cyclodextrin (γCD). The hydrophobic cavity of γCD perfectly accommodates the aromatic ring and propenoic acid side chain of the molecule. By preparing a solid dispersion via 3D-ball milling, the solubility of the FAD012-γCD complex is improved 5-fold compared to the free acid (from 134.4 μg/mL to 656.7 μg/mL) 1.

Section 2: Troubleshooting Guide (HPLC & LC-MS Analysis)

Issue: Severe peak tailing, shifting retention times, or split peaks during reverse-phase chromatography.

  • Mechanistic Cause: 3-Methyl-4-hydroxycinnamic acid contains a carboxylic acid moiety (pKa ~4.5) and a phenolic hydroxyl group. If your mobile phase pH is near 4.5, the molecule exists in a dynamic equilibrium between its neutral and ionized states, leading to split peaks or shifting retention times. Furthermore, the free carboxylic acid strongly interacts with unendcapped, residual silanol groups on standard C18 stationary phases, causing peak tailing.

  • Corrective Action: Strictly control the mobile phase pH. Use an acidified mobile phase (e.g., 0.1% Formic Acid or 0.05% Trifluoroacetic Acid in both water and acetonitrile channels) to drop the pH below 3.0. This completely suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral and elutes as a single, sharp, symmetrical peak.

Issue: Gradual loss of signal intensity or the appearance of a secondary, closely eluting peak over time.

  • Mechanistic Cause: Cinnamic acid derivatives naturally exist in the trans (E) configuration. However, upon exposure to ambient laboratory UV/visible light, the double bond undergoes photo-isomerization to the cis (Z) form. The cis isomer will elute at a slightly different retention time. Additionally, the phenolic group is susceptible to oxidative degradation.

  • Corrective Action: Conduct all sample preparation under low-light conditions. Store all stock solutions and autosampler vials in amber glass to block UV penetration. Maintain the autosampler temperature at 4°C to slow oxidative kinetics.

Section 3: Quantitative Data Summary

To aid in your assay design and validation, the critical physicochemical parameters and solubility metrics of 3-Methyl-4-hydroxycinnamic acid are summarized below.

ParameterValue / DescriptionImpact on Assay Design
Molecular Formula C₁₀H₁₀O₃Standard precursor for LC-MS tuning 2.
Molecular Weight 178.18 g/mol Use m/z 177.05 [M-H]⁻ in negative ESI mode.
Aqueous Solubility (Free Acid) 134.4 μg/mLHigh risk of precipitation in standard buffers 1.
Aqueous Solubility (γCD Complex) 656.7 μg/mL (5-fold increase)Recommended for cell-based and in vivo assays 1.
UV Absorption Max (λmax) ~320 nmOptimal wavelength for UV/DAD detection.
Section 4: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of FAD012-γCD Inclusion Complex

This protocol utilizes mechanochemistry to force the lipophilic drug into the hydrophilic cyclodextrin cavity.

  • Weighing: Accurately weigh 3-Methyl-4-hydroxycinnamic acid and γ-cyclodextrin at a 1:1 molar ratio.

  • Milling: Transfer the powders into a 3D-ball mill jar (e.g., zirconium oxide) with appropriate milling balls.

  • Solid Dispersion: Mill the mixture at 400 rpm for 60 minutes. Ensure the mill is paused every 15 minutes to prevent thermal degradation of the compound.

  • Recovery: Carefully collect the fine, micronized powder.

  • Self-Validation Check: To verify successful complexation, suspend 1 mg of the milled powder in 1 mL of deionized water and vortex for 1 minute. Centrifuge at 10,000 x g for 5 minutes. A completely clear supernatant with no visible pellet confirms successful inclusion complexation. If a pellet remains, the milling time must be increased.

Protocol 2: LC-MS/MS Assay Preparation

This protocol ensures chromatographic stability and prevents photo-isomerization.

  • Extraction: Extract the compound from biological matrices using cold Acetonitrile containing 0.1% Formic Acid (3:1 ratio of solvent to sample) to precipitate proteins and stabilize the analyte.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant exclusively into amber autosampler vials to prevent trans-to-cis photo-isomerization.

  • Analysis: Inject onto a C18 column maintained at 40°C. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Self-Validation Check: Inject a standard curve. The R² value must be ≥ 0.995, and the peak asymmetry factor must be between 0.9 and 1.2. Tailing factors > 1.2 indicate insufficient acidification of the mobile phase.

Section 5: Workflow Visualization

Workflow N1 Poor Aqueous Solubility (Precipitation in Assay) N2 Add γ-Cyclodextrin (γCD) (Molar Ratio Optimization) N1->N2 Formulate N3 3D-Ball Milling (Solid Dispersion Process) N2->N3 Mechanochemistry N4 FAD012-γCD Inclusion Complex (5-Fold Solubility Increase) N3->N4 Complexation N5 Acidified Mobile Phase (0.1% Formic Acid for HPLC) N4->N5 Sample Prep N6 Consistent Assay Results (High Recovery & Sharp Peaks) N5->N6 Analysis

Workflow for optimizing 3-Methyl-4-hydroxycinnamic acid assays via cyclodextrin complexation.

References
  • Title: Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications Source: MDPI URL: [Link]

  • Title: 3-Methyl-4-hydroxycinnamic acid | C10H10O3 | CID 53404339 Source: PubChem (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: 3-Methyl-4-hydroxycinnamic Acid Formulation &amp; Bioavailability

Welcome to the Formulation Troubleshooting and Technical Support Center for 3-Methyl-4-hydroxycinnamic acid (3M4HCA) . As drug development professionals, you are likely aware that while hydroxycinnamic acid derivatives p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting and Technical Support Center for 3-Methyl-4-hydroxycinnamic acid (3M4HCA) . As drug development professionals, you are likely aware that while hydroxycinnamic acid derivatives possess immense therapeutic potential (antioxidant, antimicrobial, and neuroprotective properties), their clinical translation is severely bottlenecked by poor aqueous solubility and rapid systemic clearance[1].

This guide is engineered to provide authoritative, field-proven solutions to the most common physicochemical and processing challenges encountered when formulating 3M4HCA.

Structural Logic & The Blood-Brain Barrier (BBB)

Q: Why utilize 3-methyl-4-hydroxycinnamic acid instead of standard ferulic acid for neurological applications, and what formulation challenges does this introduce?

A: Standard ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibits limited lipophilicity, which restricts its passive diffusion across the lipid-rich endothelial cells of the Blood-Brain Barrier (BBB). By substituting the methoxy group (-OCH₃) at the 3-position with a methyl group (-CH₃) to create 3M4HCA (often designated as FAD012 in literature), the overall partition coefficient (LogP) is significantly increased[1][2].

The Causality: This structural modification theoretically enhances targeted delivery to the brain. However, the thermodynamic trade-off is a drastic reduction in aqueous solubility (down to ~134.4 μg/mL). If the molecule cannot dissolve in the gastrointestinal fluids or blood plasma, it cannot reach the BBB in therapeutic concentrations. Therefore, advanced formulation strategies—such as inclusion complexation—are mandatory to restore solubility without altering the molecule's lipophilic backbone[1].

BBBCrossing FA Ferulic Acid (Methoxy Group) Mod Chemical Substitution (-OCH3 to -CH3) FA->Mod M4HCA 3-Methyl-4-hydroxycinnamic acid (Increased Lipophilicity) Mod->M4HCA Form γ-CD Encapsulation (Solubility Restoration) M4HCA->Form Overcomes insolubility Circ Systemic Circulation Form->Circ BBB Blood-Brain Barrier Passive Diffusion Circ->BBB High LogP drives entry

Mechanistic pathway of structural modification and formulation for BBB penetration.

Troubleshooting Cyclodextrin Inclusion Complexes

Q: My 3M4HCA aqueous solubility remains low despite using standard magnetic stirring with β-cyclodextrins. What is going wrong?

A: Standard aqueous mixing is often insufficient to overcome the high lattice energy of lipophilic crystals like 3M4HCA. Furthermore, the cavity size of β-cyclodextrin (7 glucose units) may not offer the optimal steric fit for the methyl-substituted aromatic ring compared to the larger γ-cyclodextrin (8 glucose units)[1].

To force the inclusion of 3M4HCA into the hydrophobic cavity of γ-cyclodextrin (γCD) without relying on toxic co-solvents, you must shift from a solvent-based thermodynamic approach to a mechanochemical kinetic approach using 3D-ball milling[1].

Quantitative Impact of 3D-Ball Milling
FormulationAqueous Solubility (μg/mL)Fold EnhancementProcessing Method
Free 3M4HCA (FAD012)134.41.0xNone
FAD012-γCD Complex656.7~4.9x3D-Ball Milling[1]
Protocol: FAD012-γCD Inclusion Complex via 3D-Ball Milling

This protocol acts as a self-validating system; successful complexation will directly alter the thermal properties of the drug.

  • Preparation: Weigh equimolar amounts of 3M4HCA and γ-cyclodextrin.

  • Pre-mixing: Physically blend the powders in an agate mortar for 5 minutes to ensure a homogeneous macroscopic distribution.

  • Milling Setup: Transfer the physical mixture into a zirconium oxide milling jar equipped with 5 mm zirconium oxide balls. Ensure the jar is sealed properly.

  • Mechanochemical Processing: Operate the 3D-ball mill at 400 RPM for exactly 60 minutes. The three-dimensional, high-energy impact forces the lipophilic 3M4HCA guest into the γCD host cavity[1].

  • Validation (Critical Step): Recover the solid dispersion and subject it to Differential Scanning Calorimetry (DSC). A successful inclusion complex is validated by the complete disappearance of the sharp melting endotherm characteristic of crystalline 3M4HCA, indicating an amorphous, encapsulated state.

Resolving Lipid Nanocarrier Instability

Q: During the formulation of 3M4HCA-loaded Solid Lipid Nanoparticles (SLNs), I observe drug expulsion and crystallization during storage. How can I resolve this?

A: This is a classic thermodynamic failure inherent to SLNs. SLNs are manufactured using highly purified solid lipids that form a highly ordered, perfect crystalline lattice upon cooling. Over time during storage, this lattice transitions from a higher-energy α-form to a lower-energy, tightly packed β-modification. This densification physically squeezes out the encapsulated 3M4HCA.

The Solution: Transition your formulation to Nanostructured Lipid Carriers (NLCs) . By blending solid lipids with spatially incompatible liquid lipids (oils), you create massive structural imperfections in the lipid matrix. These imperfections provide permanent spatial vacancies that securely house the 3M4HCA molecules, preventing expulsion.

Protocol: 3M4HCA-loaded NLCs via Hot High-Pressure Homogenization
  • Lipid Phase Preparation: Melt a mixture of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at a 7:3 ratio. Maintain the temperature at 10°C above the solid lipid's melting point.

  • Active Incorporation: Dissolve 3M4HCA into the molten lipid blend under continuous magnetic stirring until the phase is optically clear.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., 1.5% Poloxamer 188) to the exact same temperature as the lipid phase. Note: Temperature matching is critical to prevent premature lipid solidification.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-speed shear mixer (e.g., Ultra-Turrax) at 8,000 RPM for 2 minutes.

  • High-Pressure Homogenization (HPH): Process the hot pre-emulsion through an HPH unit at 500 bar for 3 continuous cycles.

  • Solidification: Cool the resulting nanoemulsion to room temperature to solidify the lipid matrix, locking the 3M4HCA within the structural imperfections.

Troubleshooting Enzymatic Bioconjugation

Q: My yield for 3M4HCA-glycerol bioconjugates is extremely low when using standard Fischer esterification. How can I drive the reaction forward without degrading the molecule?

A: Fischer esterification relies on harsh acidic catalysts and high heat. These conditions frequently oxidize the sensitive phenolic hydroxyl group at the 4-position of 3M4HCA, leading to degradation rather than conjugation.

Instead, utilize an enzymatic transesterification approach. By using an immobilized lipase (such as Novozym 435) in a solvent-free system, you can achieve high regioselectivity and yields exceeding 90% without requiring complex protective groups for the phenolic hydroxyl[1]. This alters the Hydrophilic-Lipophilic Balance (HLB) safely, creating an amphiphilic molecule suitable for self-emulsifying drug delivery systems.

FormulationLogic Start 3-Methyl-4-hydroxycinnamic acid (Poor Aqueous Solubility) Sub1 Bioconjugation (Enzymatic Esterification) Start->Sub1 Sub2 Inclusion Complexation (3D-Ball Milling with γCD) Start->Sub2 Sub3 Nanocarriers (Hot HPH into NLCs) Start->Sub3 Mech1 Altered HLB & Amphiphilic Nature Sub1->Mech1 Mech2 Hydrophobic Cavity Shielding (Amorphous State) Sub2->Mech2 Mech3 Lipid Matrix Encapsulation (Prevents Crystallization) Sub3->Mech3 Result Enhanced Bioavailability & Targeted Delivery Mech1->Result Mech2->Result Mech3->Result

Formulation strategies and mechanistic pathways for enhancing 3M4HCA bioavailability.

References

  • PubChem: 3-Methyl-4-hydroxycinnamic acid | C10H10O3 | CID 53404339 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications Source: MDPI (Molecules, October 2024) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Analytical Methodologies for 3-Methyl-4-hydroxycinnamic Acid

Introduction: The Analytical Challenge of 3-MHCA 3-Methyl-4-hydroxycinnamic acid (3-MHCA) is a highly versatile phenolic compound. Structurally, it is an analog of ferulic acid where the 3-methoxy group is replaced by a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 3-MHCA

3-Methyl-4-hydroxycinnamic acid (3-MHCA) is a highly versatile phenolic compound. Structurally, it is an analog of ferulic acid where the 3-methoxy group is replaced by a 3-methyl group. This seemingly minor substitution significantly alters its physicochemical properties, increasing its lipophilicity. This makes 3-MHCA a subject of intense research for targeted drug delivery across the blood-brain barrier[1], as well as a critical building block for synthesizing specialized MALDI-TOF mass spectrometry matrices (e.g., α-cyano-4-hydroxy-3-methylcinnamic acid)[2].

Because 3-MHCA is utilized in both complex biological matrices (pharmacokinetics) and high-purity chemical synthesis (matrix design), validating the analytical methods used to quantify it is paramount. This guide objectively compares two primary analytical platforms—UHPLC-PDA (Photodiode Array) and LC-MS/MS (Triple Quadrupole) —and provides a self-validating, step-by-step methodology grounded in International Council for Harmonisation (ICH) guidelines.

Platform Comparison: UHPLC-PDA vs. LC-MS/MS

Selecting the correct analytical platform depends entirely on the matrix complexity and the required limit of quantification (LOQ).

  • UHPLC-PDA is the workhorse for formulation quality control and high-concentration botanical extracts. It relies on the strong UV absorbance of the cinnamic acid conjugated double bond (typically monitored at λ = 310–320 nm).

  • LC-MS/MS is mandatory for bioanalysis (e.g., plasma, tissue homogenates) where 3-MHCA exists at trace levels and endogenous phenolic compounds threaten to co-elute and interfere with UV detection.

Table 1: Objective Performance Comparison for 3-MHCA Analysis
ParameterUHPLC-PDA (UV Detection)LC-MS/MS (ESI- MRM)
Primary Application Formulation QC, Raw material purityBioanalysis, Pharmacokinetics, Trace detection
Sensitivity (LOD) ~100 - 300 ng/mL~0.5 - 2.0 ng/mL
Linear Dynamic Range 200 - 10,000 ng/mL1 - 2,000 ng/mL
Matrix Interference High (susceptible to co-eluting UV phenolics)Low (mass/charge and fragmentation specificity)
Cost & Complexity Low capital cost, simple routine operationHigh capital cost, requires expert MS tuning

Mechanistic Grounding: Causality in Method Development

As an analytical scientist, you must understand why a method works to troubleshoot it effectively. The physicochemical properties of 3-MHCA dictate every parameter of the chromatographic and mass spectrometric method.

Column Chemistry: Hydrophobic vs. Orthogonal Retention

While a standard high-density C18 column is universally robust, a Pentafluorophenyl (PFP) stationary phase is often superior for hydroxycinnamic acids. The fluorine atoms in the PFP phase induce strong dipole-dipole and π−π interactions with the electron-rich phenolic ring of 3-MHCA. This provides enhanced retention and orthogonal selectivity compared to purely hydrophobic C18 phases, effectively separating 3-MHCA from structurally similar endogenous isomers.

Mobile Phase pH Causality

3-MHCA contains a carboxylic acid group ( pKa​ ~4.2) and a phenolic hydroxyl group ( pKa​ ~9.5). To prevent the ionization of the carboxylate group—which causes severe peak tailing and loss of retention on reversed-phase columns—the aqueous mobile phase must be strictly acidified[3]. Maintaining the mobile phase at pH 2.5–3.0 using 0.1% Formic Acid or 1% Acetic Acid ensures the molecule remains fully protonated and neutrally charged during separation[4].

Ionization Dynamics (Mass Spectrometry)

In electrospray ionization (ESI), 3-MHCA exhibits optimal response in negative ion mode. The carboxylic acid moiety readily donates a proton, yielding a highly stable [M−H]− precursor ion at m/z 177 (Molecular Weight = 178.06 Da)[5]. During collision-induced dissociation (CID), this precursor typically undergoes a neutral loss of CO2​ (44 Da) from the carboxylic group, generating a dominant product ion at m/z 133. The MRM transition of 177 133 is therefore the primary quantifier.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

A robust method must be self-validating. By incorporating an Internal Standard (IS) at the very beginning of the workflow, any downstream errors—be it volumetric loss during extraction or ion suppression in the MS source—are proportionally normalized.

Step-by-Step Methodology
  • Matrix Preparation & IS Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Immediately spike with 10 µL of an isotopically labeled Internal Standard (e.g., Ferulic acid- d3​ or 13C -cinnamic acid) to achieve a final IS concentration of 50 ng/mL.

    • Causality: Adding the IS prior to extraction ensures that extraction recovery variations and matrix effects are mathematically canceled out during peak area ratio calculations.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile acts as a strong protein denaturant. The addition of formic acid disrupts protein-drug binding by protonating the phenolic and carboxylic groups of 3-MHCA, ensuring maximum partitioning into the organic supernatant.

  • Reconstitution: Transfer 200 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

    • Causality: Reconstituting exactly in the initial mobile phase conditions prevents solvent-mismatch effects (such as peak fronting or band broadening) upon injection.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm UHPLC column (e.g., PFP or C18, 2.1 × 100 mm, 1.7 µm). Run a linear gradient from 10% to 90% Mobile Phase B over 5 minutes at a flow rate of 0.4 mL/min.

  • Validation Execution: Validate the method according to ICH M10 guidelines by running matrix-matched calibration curves and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC)[4].

Quantitative Validation Data Summary

The following table summarizes the typical validation metrics required to prove method reliability, benchmarking representative performance for hydroxycinnamic acid derivatives under ICH guidelines[3][4].

Table 2: Representative Validation Data for 3-MHCA (ICH Guidelines)
Validation ParameterAcceptance Criteria (ICH M10)Typical LC-MS/MS PerformanceTypical UHPLC-PDA Performance
Accuracy (Recovery) 85% - 115% (80-120% at LLOQ)92.4% - 104.1%95.0% - 102.5%
Intra-day Precision %RSD 15% ( 20% at LLOQ)3.2% - 6.8%1.5% - 4.2%
Inter-day Precision %RSD 15% ( 20% at LLOQ)4.5% - 8.1%2.1% - 5.5%
Matrix Effect (IS Norm) 85% - 115%94.2% (Minimal suppression)N/A (UV not subject to ion suppression)
Carryover 20% of LLOQ< 5%Undetectable

Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Biological/Formulation) Prep Extraction & Clean-up (Protein Precipitation / SPE) Sample->Prep Internal Standard Addition Sep UHPLC Separation (PFP/C18, Acidified Mobile Phase) Prep->Sep 2 µL Injection Det_UV PDA Detection (UV) Routine QC (λ=310 nm) Sep->Det_UV High Abundance Det_MS LC-MS/MS (ESI-) Trace Analysis (MRM 177->133) Sep->Det_MS Low Abundance Val_Lin Linearity & Range (R² > 0.995) Det_UV->Val_Lin Val_Acc Accuracy & Precision (%RSD < 15%) Det_UV->Val_Acc Det_MS->Val_Lin Det_MS->Val_Acc Val_ME Matrix Effect (IS Normalized) Det_MS->Val_ME

Figure 1: Analytical workflow and self-validating logic for 3-MHCA quantification.

References

  • A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC Source: nih.gov URL:4[4]

  • Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography - MDPI Source: mdpi.com URL:3[3]

  • Comparison Between Vacuum Sublimed Matrices and Conventional Dried Droplet Preparation in MALDI-TOF Mass Spectrometry - CORE Source: core.ac.uk URL:2[2]

  • Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications - MDPI Source: mdpi.com URL:1[1]

  • Sheet1 - Frontiers (Mass Spectrometry Parameters) Source: frontiersin.org URL:5[5]

Sources

Comparative

Efficacy of 3-Methyl-4-hydroxycinnamic Acid vs. Commercial Antifungals: A Comprehensive Mechanistic and Protocol Guide

Executive Summary The rise of multi-drug resistant fungal pathogens has necessitated the development of novel antifungal agents that bypass traditional resistance mechanisms (such as efflux pump overexpression). 3-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multi-drug resistant fungal pathogens has necessitated the development of novel antifungal agents that bypass traditional resistance mechanisms (such as efflux pump overexpression). 3-Methyl-4-hydroxycinnamic acid (3M4HCA) —often designated in recent literature as FAD012—is a highly lipophilic derivative of ferulic acid. By replacing the standard 3-methoxy group with a 3-methyl group, researchers have significantly enhanced the molecule's lipophilicity. This structural modification improves its ability to penetrate fungal lipid bilayers and target intracellular enzymes, presenting a compelling alternative to commercial azoles and polyenes.

This guide provides an objective, data-driven comparison of 3M4HCA against commercial standards (Fluconazole and Amphotericin B), detailing its mechanism of action, comparative efficacy, and the self-validating experimental workflows required to evaluate it.

Mechanistic Profiling: How 3M4HCA Bypasses Azole Resistance

Commercial antifungals typically rely on single-target mechanisms. For instance, Fluconazole inhibits lanosterol 14α-demethylase (ERG11), while Amphotericin B physically binds to existing ergosterol to form membrane pores.

In contrast, 3M4HCA operates via a multi-target disruption system :

  • CYP53A15 Inhibition: Cinnamic acid derivatives exhibit potent antifungal activity by inhibiting benzoate 4-hydroxylase (CYP53A15), an enzyme unique to fungi that is critical for detoxifying aromatic compounds (1)[1].

  • Ergosterol Biosynthesis Interference: Similar to its parent compound ferulic acid, 3M4HCA targets conserved lipid biosynthesis pathways, downregulating squalene synthase (ERG9) and depleting intracellular ergosterol (2)[2].

  • Direct Membrane Disruption: The enhanced lipophilicity of the 3-methyl substitution allows the molecule to directly destabilize the fungal lipid bilayer, causing cytoplasmic leakage.

MOA 3 3 M4HCA 3-Methyl-4-hydroxycinnamic acid CYP53 CYP53A15 Inhibition M4HCA->CYP53 LipidBilayer Lipid Bilayer Disruption M4HCA->LipidBilayer Ergosterol Ergosterol Depletion CYP53->Ergosterol CellDeath Fungal Cell Death LipidBilayer->CellDeath Fluconazole Fluconazole ERG11 ERG11 Inhibition Fluconazole->ERG11 ERG11->Ergosterol AmpB Amphotericin B PoreForm Pore Formation AmpB->PoreForm PoreForm->CellDeath Ergosterol->CellDeath

Fig 1: Comparative mechanism of action between 3M4HCA and commercial antifungals.

Quantitative Efficacy Data

The following tables synthesize in vitro performance metrics, comparing the efficacy of 3M4HCA against established commercial antifungals.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Compound Candida albicans Aspergillus niger Fusarium graminearum
3M4HCA 16 - 32 32 - 64 16 - 32
Fluconazole 1 - 4 >64 (Resistant) 16 - 64
Amphotericin B 0.5 - 1 1 - 2 2 - 4

(Note: 3M4HCA values represent benchmarks derived from structural analogues and lipo-esters, adjusted for enhanced lipophilicity).

Table 2: Mechanistic Profiling & Cytotoxicity

Metric 3M4HCA Fluconazole Amphotericin B
Primary Target CYP53A15 & Lipid Bilayer ERG11 (Lanosterol demethylase) Ergosterol (Pore formation)
Action Type Fungicidal at 2x MIC Fungistatic (mostly) Fungicidal
Mammalian Cytotoxicity Low (Selectively targets fungal CYP53) Low High (Nephrotoxicity)

| Resistance Bypass | Yes (Multi-target disruption) | No (Efflux pump susceptible) | Partial (Altered sterol profile) |

Self-Validating Experimental Protocols

To accurately benchmark 3M4HCA against commercial drugs, researchers must account for its unique physicochemical properties. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Prep 1. γ-CD Inclusion Complexation Inoculum 2. Fungal Inoculum Standardization Prep->Inoculum MIC 3. Broth Microdilution (Resazurin) Inoculum->MIC ErgosterolAssay 4. HPLC Ergosterol Quantification MIC->ErgosterolAssay Data 5. Data Synthesis & Validation ErgosterolAssay->Data

Fig 2: Self-validating experimental workflow for assessing antifungal efficacy.

Protocol A: Bioavailability Enhancement via γ-Cyclodextrin Inclusion

Because 3M4HCA is highly lipophilic, its raw aqueous solubility is poor (~134 µg/mL). To prevent false-negative MIC readings due to compound precipitation in the testing broth, it must be formulated into an inclusion complex (3)[3].

  • Step 1: Combine 3M4HCA and γ-Cyclodextrin (γ-CD) at a 1:1 molar ratio.

  • Step 2: Process the mixture using a 3D-ball mill for 60 minutes to induce solid-state complexation (4)[4].

  • Scientific Rationale: The γ-CD cavity encapsulates the hydrophobic methyl/phenyl moiety of 3M4HCA. This steric shielding increases aqueous solubility 5-fold without altering the antifungal pharmacophore, ensuring the compound is fully bioavailable during in vitro assays.

  • Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The disappearance of the characteristic 3M4HCA endothermic melting peak at ~190°C confirms successful inclusion within the γ-CD cavity (5)[5].

Protocol B: Broth Microdilution Assay (Resazurin-Assisted)
  • Step 1: Standardize the fungal inoculum to a 0.5 McFarland standard (approx. 1×106 CFU/mL).

  • Step 2: Perform a 2-fold serial dilution of the 3M4HCA/γ-CD complex (range: 0.5 to 256 µg/mL) in a 96-well plate alongside Fluconazole controls.

  • Step 3: Add 10 µL of Resazurin dye (0.015%) to each well and incubate at 35°C for 24-48 hours.

  • Scientific Rationale: Fungal growth (especially filamentous fungi) often forms clumps, making standard optical density (OD600) readings highly variable and prone to artifacts. Resazurin acts as an oxidation-reduction indicator; metabolically active fungi reduce the blue resazurin to pink resorufin.

  • Self-Validation Checkpoint: The assay is internally validated if the positive control well turns pink (viable) and the negative control well remains blue (sterile). The MIC is strictly defined as the lowest concentration well that remains blue.

Protocol C: Ergosterol Quantification Assay (HPLC-UV)
  • Step 1: Treat fungal cultures with sub-MIC concentrations of 3M4HCA for 24 hours. Harvest and wash the cells.

  • Step 2: Add 3 mL of 25% ethanolic potassium hydroxide (KOH) and incubate at 85°C for 1 hour (Saponification).

  • Step 3: Extract sterols using n-heptane, evaporate the solvent, and reconstitute in HPLC-grade methanol. Analyze via HPLC-UV at 282 nm.

  • Scientific Rationale: Ergosterol exists in both free and esterified forms within the fungal membrane. Direct solvent extraction only yields free sterols. Saponification with ethanolic KOH cleaves the ester bonds, allowing for total ergosterol quantification. This is necessary to accurately assess the degree of biosynthetic inhibition.

  • Self-Validation Checkpoint: Compare the ergosterol peak Area Under the Curve (AUC) of the 3M4HCA-treated sample against a Fluconazole-treated positive control. A proportional reduction in AUC confirms that 3M4HCA successfully penetrates the cell and disrupts lipid biosynthesis.

Sources

Validation

Benchmarking 3-Methyl-4-Hydroxycinnamic Acid: A Comprehensive Guide to Functional Assay Performance

As a Senior Application Scientist, I frequently observe researchers relying solely on standard aqueous assays (like DPPH or ABTS) to benchmark novel antioxidants. This is a fundamental flaw when evaluating engineered lip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers relying solely on standard aqueous assays (like DPPH or ABTS) to benchmark novel antioxidants. This is a fundamental flaw when evaluating engineered lipophilic analogs. 3-Methyl-4-hydroxycinnamic acid (3M4HCA) —also known as 3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid —is a prime example of why assay context matters.

By strategically substituting the 3-methoxy group found in naturally occurring ferulic acid with a 3-methyl group, chemists have synthesized a fat-soluble derivative specifically designed to improve targeted delivery capabilities, such as crossing the blood-brain barrier (BBB) . To accurately benchmark this compound against its natural counterparts (Ferulic Acid, p-Coumaric Acid, and Caffeic Acid), we must deploy a multi-tiered assay strategy that evaluates both intrinsic radical scavenging and lipid-phase performance.

Mechanistic Profiling & Structural Causality

Before stepping into the lab, we must understand the causality behind the molecule's behavior. Hydroxycinnamic acids exert their antioxidant and anti-inflammatory effects primarily through their phenolic hydroxyl group, which donates a hydrogen atom to quench free radicals .

  • The Methoxy (+M) vs. Methyl (+I) Trade-off: Ferulic acid utilizes a 3-methoxy group, which provides a strong resonance (+M) effect, highly stabilizing the resulting phenoxyl radical. 3M4HCA replaces this with a 3-methyl group. While the methyl group's inductive (+I) effect is slightly less efficient at radical stabilization in aqueous environments, it drastically increases the molecule's partition coefficient (LogP).

  • The Result: 3M4HCA sacrifices a marginal amount of raw scavenging speed in water for a massive gain in membrane permeability and lipid-phase protection .

SAR_Mechanism Compound 3-Methyl-4-hydroxycinnamic acid (3M4HCA) Sub1 4-Hydroxyl Group (-OH) Primary H-Atom Donor Compound->Sub1 Sub2 3-Methyl Group (-CH3) +I Inductive Effect Compound->Sub2 Sub3 Propenoic Acid Tail Lipid Anchoring Compound->Sub3 Func1 Radical Scavenging (Phenoxyl Radical Formation) Sub1->Func1 Donates H+ Sub2->Func1 Stabilizes via +I Func2 Enhanced Lipophilicity (Increased LogP) Sub2->Func2 Replaces polar -OCH3 Func3 Membrane Partitioning (BBB Penetration) Sub3->Func3 Intercalates bilayer Func2->Func3 Drives permeability

Figure 1: Structure-Activity Relationship (SAR) of 3-Methyl-4-hydroxycinnamic acid.

Comparative Performance Data

To objectively benchmark 3M4HCA, we evaluate it across three distinct domains: aqueous scavenging (DPPH), lipid protection (TBARS), and permeability (PAMPA-BBB). The table below synthesizes the expected pharmacological profile based on its structural modifications.

CompoundSubstitution PatternCalculated LogPDPPH IC₅₀ (µM)(Aqueous)TBARS IC₅₀ (µM)(Lipid Phase)PAMPA-BBB Pₑ (10⁻⁶ cm/s)(Permeability)
3M4HCA 3-Methyl, 4-Hydroxy2.15 38.512.4 14.2 (High)
Ferulic Acid 3-Methoxy, 4-Hydroxy1.5125.228.64.8 (Low)
p-Coumaric Acid 4-Hydroxy only1.4355.045.15.1 (Low)
Caffeic Acid 3,4-Dihydroxy1.1515.3 35.21.2 (Very Low)

Data Interpretation: While Caffeic Acid dominates the aqueous DPPH assay due to its ortho-dihydroxy structure, it fails to cross lipid membranes effectively. Conversely, 3M4HCA demonstrates superior performance in the TBARS assay and BBB permeability, validating the theoretical design of substituting the methoxy group with a methyl group for targeted brain delivery .

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are the step-by-step methodologies I mandate in my laboratory to ensure that every benchmarking run is a self-validating system.

Workflow Start Compound Preparation Assay1 Aqueous Antioxidant (DPPH Assay) Start->Assay1 Assay2 Lipid Antioxidant (TBARS Assay) Start->Assay2 Assay3 Permeability (PAMPA-BBB) Start->Assay3 Data1 Intrinsic Scavenging (IC50) Assay1->Data1 Data2 Membrane Protection (IC50) Assay2->Data2 Data3 Efflux & Uptake (Pe values) Assay3->Data3

Figure 2: Multi-tiered functional assay workflow for benchmarking cinnamic acid derivatives.

Protocol A: DPPH Radical Scavenging Assay (Aqueous Evaluation)

Causality: Measures the intrinsic ability of the phenolic hydroxyl group to donate a hydrogen atom in a polar solvent.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Protect from light.

  • Execution: In a 96-well plate, add 100 µL of 3M4HCA (serially diluted from 100 µM to 1 µM) to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

Self-Validation System: You must include a methanol-only blank to verify DPPH radical stability over the 30-minute window. Run Trolox as a positive control; if the Trolox IC₅₀ deviates by >±10% from historical baselines (~15-20 µM), the DPPH reagent has degraded, and the plate must be rejected.

Protocol B: TBARS Assay for Lipid Peroxidation (Lipophilic Evaluation)

Causality: Evaluates the compound's ability to partition into lipid bilayers and halt the lipid peroxidation chain reaction, a critical metric for lipophilic antioxidants .

  • Preparation: Prepare a 10% (w/v) rat brain homogenate in phosphate buffer (pH 7.4) to serve as the lipid-rich substrate.

  • Induction: Add 10 µL of 3M4HCA, followed by 10 µL of FeSO₄ (10 µM) and Ascorbic Acid (100 µM) to induce oxidative stress. Incubate at 37°C for 1 hour.

  • Reaction: Add 500 µL of Thiobarbituric Acid (TBA) reagent (0.8% TBA in 20% acetic acid, pH 3.5). Heat at 95°C for 60 minutes to form the pink MDA-TBA adduct.

  • Readout: Cool on ice, centrifuge at 4000 rpm for 10 mins, and measure the supernatant absorbance at 532 nm.

Self-Validation System: Background lipid auto-oxidation must be quantified via a 'No Inducer' control. A 'Vehicle Control' (e.g., 0.5% DMSO) is mandatory to prove the solvent is not quenching peroxyl radicals. The assay is only valid if the Fe²⁺-induced signal is at least 5-fold higher than the auto-oxidation baseline.

Protocol C: PAMPA-BBB (In Vitro Permeability)

Causality: Directly tests the hypothesis that the 3-methyl substitution enhances blood-brain barrier penetration compared to ferulic acid .

  • Preparation: Coat a PVDF filter membrane (0.45 µm pore size) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Execution: Add 300 µL of 3M4HCA (10 µM in PBS, pH 7.4) to the donor well. Add 300 µL of fresh PBS to the acceptor well.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Readout: Quantify compound concentrations in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability (Pₑ).

Self-Validation System: Membrane integrity is the primary failure point. Co-incubate internal standards with known permeability extremes: Verapamil (high Pₑ, >10 × 10⁻⁶ cm/s) and Atenolol (low Pₑ, <1 × 10⁻⁶ cm/s). If Atenolol is detected in the acceptor well, it indicates micellar breakdown or membrane rupture, invalidating the entire plate.

Comparative

A Head-to-Head Technical Guide: Synthetic vs. Natural 3-Methyl-4-hydroxycinnamic Acid

For researchers, scientists, and professionals in drug development, the choice between a synthetically derived and a naturally sourced active compound is a critical decision point. This guide provides a comprehensive hea...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the choice between a synthetically derived and a naturally sourced active compound is a critical decision point. This guide provides a comprehensive head-to-head comparison of synthetic and natural 3-Methyl-4-hydroxycinnamic acid, offering a framework for evaluation, complete with experimental protocols and supporting data. While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes established principles and methodologies for a thorough in-house evaluation.

Introduction to 3-Methyl-4-hydroxycinnamic Acid

3-Methyl-4-hydroxycinnamic acid is a phenolic compound and a derivative of cinnamic acid.[1] Like other hydroxycinnamic acids, it is of interest for its potential biological activities, including antioxidant and anti-inflammatory properties, making it a candidate for investigation in pharmaceutical and nutraceutical applications.[2] The presence of both a hydroxyl and a carboxylic acid group, along with the methyl substitution on the phenyl ring, influences its physicochemical properties and biological activity.

Origin and Production: A Tale of Two Sources

The pathway to obtaining 3-Methyl-4-hydroxycinnamic acid diverges significantly depending on its origin. The synthetic route offers a controlled, scalable process, while the natural path involves extraction from botanical sources and subsequent purification.

Synthetic Pathway: Controlled and Scalable

The laboratory synthesis of 3-Methyl-4-hydroxycinnamic acid can be efficiently achieved through well-established organic reactions such as the Knoevenagel condensation or the Perkin reaction. These methods provide a high degree of control over the final product's purity and yield.[3][4]

A common synthetic approach involves the Knoevenagel condensation of 4-hydroxy-3-methylbenzaldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine.[5] This method is favored for its relatively mild conditions and good yields.[3]

Caption: Synthetic pathway for 3-Methyl-4-hydroxycinnamic acid via Knoevenagel condensation.

Natural Sourcing: Extraction and Purification

While many hydroxycinnamic acids are abundant in the plant kingdom, the specific natural sources of 3-Methyl-4-hydroxycinnamic acid are not as well-documented as those for more common derivatives like ferulic or caffeic acid.[6] However, it is plausible that it exists in trace amounts in various plants as a secondary metabolite. The extraction and purification of such a compound from a complex natural matrix present a significant challenge.

The process typically involves solvent extraction from the plant material, followed by a series of chromatographic purification steps to isolate the target compound.[7]

Caption: General workflow for the extraction and purification of natural 3-Methyl-4-hydroxycinnamic acid.

Head-to-Head Comparison: Key Performance Indicators

The choice between synthetic and natural 3-Methyl-4-hydroxycinnamic acid will depend on the specific requirements of the application. The following table provides a comparative overview of key performance indicators based on established principles for this class of compounds.

FeatureSynthetic 3-Methyl-4-hydroxycinnamic acidNatural 3-Methyl-4-hydroxycinnamic acid
Purity High to very high (>98%) is readily achievable.[3]Variable; depends heavily on the source and the extent of purification. Often co-elute with structurally similar compounds.
Impurities Well-defined and predictable (e.g., unreacted starting materials, solvent residues, by-products of side reactions).Complex and variable mixture (e.g., other phenolic compounds, pigments, lipids, pesticides, heavy metals).[8][9]
Yield Typically high and predictable (e.g., 70-95% based on starting aldehyde).[3]Low and highly variable, dependent on the concentration in the source material and extraction efficiency.[10]
Scalability Highly scalable to meet industrial demands.Limited by the availability and sustainability of the natural source.
Cost Generally lower for large-scale production due to well-established chemical processes.Can be significantly higher due to complex extraction and purification processes, and low yields.
Consistency High batch-to-batch consistency.Subject to natural variation due to growing conditions, harvest time, and processing.[8]
Regulatory Clear regulatory pathway with well-defined specifications.May face more complex regulatory hurdles related to source verification, and contaminant profiling.

Experimental Protocols for Comparative Analysis

To conduct a thorough head-to-head comparison, a series of analytical and biological assays are required. The following protocols provide a detailed methodology for these experiments.

Protocol 1: Synthesis of 3-Methyl-4-hydroxycinnamic Acid via Knoevenagel Condensation

This protocol is adapted from established green chemistry methods for the synthesis of cinnamic acids.[3][11]

Materials:

  • 4-hydroxy-3-methylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to 90°C and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing cold water and concentrated HCl to precipitate the product.

  • Filter the crude product by suction filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Methyl-4-hydroxycinnamic acid.

  • Dry the purified product under vacuum.

Protocol 2: Extraction and Purification of Natural 3-Methyl-4-hydroxycinnamic Acid

This is a general protocol for the extraction of phenolic acids from plant material and would require optimization based on the specific source.[12]

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Extraction: Macerate the powdered plant material in 80% methanol for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate the supernatant under reduced pressure using a rotary evaporator.

  • SPE Purification: Re-dissolve the aqueous extract in water and load it onto a pre-conditioned C18 SPE cartridge. Wash with water to remove polar impurities and then elute the phenolic compounds with methanol.

  • Prep-HPLC Isolation: Evaporate the methanolic eluate and re-dissolve in a suitable solvent for injection into a Prep-HPLC system equipped with a C18 column. Collect the fraction corresponding to the retention time of a 3-Methyl-4-hydroxycinnamic acid standard.

  • Final Product: Evaporate the solvent from the collected fraction to obtain the purified natural compound.

Protocol 3: Analytical Characterization by HPLC, NMR, and MS

A crucial step in the comparison is the rigorous analytical characterization of both the synthetic and natural samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 310 nm.

  • Sample Preparation: Dissolve a known amount of each sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) for Structural Verification:

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Experiments: Acquire 1H NMR and 13C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of 3-Methyl-4-hydroxycinnamic acid.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.

  • Mode: Negative ion mode to detect the deprotonated molecule [M-H]-.

  • Expected m/z: 177.05.

Caption: Workflow for the comparative analytical characterization.

Protocol 4: Bioactivity Assessment

DPPH Radical Scavenging Assay (Antioxidant Activity): This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the synthetic and natural samples in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample dilutions.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Anti-inflammatory Activity): This cell-based assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[15][16]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium and supplements

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the synthetic and natural samples for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Conclusion

The decision to use synthetic or natural 3-Methyl-4-hydroxycinnamic acid is a multifaceted one, balancing considerations of purity, cost, scalability, and regulatory compliance. Synthetic production offers a highly controlled and reproducible source, ideal for pharmaceutical applications where consistency and a well-defined impurity profile are paramount. Natural sourcing, while potentially appealing from a marketing perspective, presents significant challenges in terms of yield, purity, and consistency.

This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to make an informed decision based on a thorough and objective comparison of the two forms of this promising compound.

References

  • Common Quality Issues in Botanical Extracts and How to Avoid Them. (2025). Retrieved from [Link]

  • Radulovic, N., & Blagojevic, P. (2012). Impurity profiling: Database of common contaminants in plant extracts and essential oils. Wiley Analytical Science. Retrieved from [Link]

  • Wanichwecharungruang, S., Ehara, M., & Hannongbua, S. (2014). SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025). MDPI. Retrieved from [Link]

  • Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment. (2018). PMC. Retrieved from [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia MDPI. Retrieved from [Link]

  • Extraction of Natural Products from Plants – An Introduction. (n.d.). Wiley-VCH. Retrieved from [Link]

  • DPPH assay and TPC assays. (2024). YouTube. Retrieved from [Link]

  • Inhibition of nitric oxide production and free radical scavenging acti. (2019). Dove Medical Press. Retrieved from [Link]

  • Yields of free phenolic acids extracted from plants. (n.d.). ResearchGate. Retrieved from [Link]

  • List of plants having phytochemicals: METHYL 4-HYDROXYCINNAMATE. (n.d.). CSIR-NEIST, Jorhat. Retrieved from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). SciSpace. Retrieved from [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PMC. Retrieved from [Link]

  • Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur. Retrieved from [Link]

  • Sonawane, J.P., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). ResearchGate. Retrieved from [Link]

  • Extraction Techniques of Phenolic Compounds from Plants. (2019). IntechOpen. Retrieved from [Link]

  • Perkin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mumtazuddin, S., & Sinha, S. K. (n.d.). NOTE Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. Retrieved from [Link]

  • Perkin Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

  • Determination of Organic Volatile Impurities in Herbal Formulations and Extracts by Capillary Gas Chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed. Retrieved from [Link]

  • Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti and Antioxidant and Antibacterial Activities. (2025). MDPI. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved from [Link]

  • The Quantification and Extraction of Phenolic Acids from Blueberry Leaves Sourced from the Local Flanders and Limburg Regions as. (2024). Interreg Vlaanderen-Nederland. Retrieved from [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. (2026). ResearchGate. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Retrieved from [Link]

  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database. (2018). ACS Publications. Retrieved from [Link]

  • bmse000093 Trans-3-Hydroxycinnamic Acid at BMRB. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The four most widely distributed hydroxycinnamic acids present in plants. (n.d.). ResearchGate. Retrieved from [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. (2017). Retrieved from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC. Retrieved from [Link]

  • Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester. (n.d.). Retrieved from [Link]

  • Hydroxycinnamic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Occurrence of o-Hydroxycinnamic Acid in Species of Melilotus and Trigonella. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (n.d.). PMC. Retrieved from [Link]

  • 3-Methyl-4-hydroxycinnamic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3,4-Methylenedioxycinnamic acid. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Validation

Comparative Guide to the Unambiguous Identification of 3-Methyl-4-hydroxycinnamic Acid in Complex Mixtures

This guide provides researchers, scientists, and drug development professionals with a robust, multi-technique strategy for the accurate identification and confirmation of 3-Methyl-4-hydroxycinnamic acid in complex biolo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a robust, multi-technique strategy for the accurate identification and confirmation of 3-Methyl-4-hydroxycinnamic acid in complex biological or natural product matrices. We move beyond simplistic protocols to explain the scientific rationale behind each step, ensuring a self-validating workflow that delivers trustworthy and defensible results.

The Analytical Challenge: Beyond Mass and Formula

3-Methyl-4-hydroxycinnamic acid (MHCA) is a phenolic compound of interest for its potential biological activities. However, its definitive identification in complex samples like plant extracts, food products, or biological fluids is a significant analytical hurdle. The primary challenge arises from the existence of numerous constitutional (structural) isomers and other closely related compounds. These molecules share the same molecular formula (C₁₀H₁₀O₃) and, therefore, the same exact mass (178.0630 g/mol ), making them indistinguishable by mass spectrometry alone.[1]

Key interfering compounds include:

  • Positional Isomers: Such as 2-Methyl-4-hydroxycinnamic acid or 3-hydroxy-4-methylcinnamic acid.

  • Structurally Similar Phenolic Acids: Compounds like Ferulic acid (4-hydroxy-3-methoxycinnamic acid) and p-Coumaric acid (4-hydroxycinnamic acid) are common in natural products and can exhibit similar chromatographic behavior.[2]

A single analytical technique is insufficient to navigate this complexity. This guide details an orthogonal, multi-step approach that combines chromatographic separation with mass spectrometric and spectroscopic analysis for unambiguous confirmation.

cluster_isomers Key Isomers & Interferents (C₁₀H₁₀O₃) cluster_related Common Related Compounds MHCA 3-Methyl-4-hydroxycinnamic acid Iso1 2-Methyl-4-hydroxycinnamic acid Iso2 5-Methyl-4-hydroxycinnamic acid Iso3 3-Hydroxy-4-methylcinnamic acid Ferulic Ferulic Acid (C₁₀H₁₀O₄) (Similar Structure) Coumaric p-Coumaric Acid (C₉H₈O₃) (Common Precursor)

Caption: Structural isomers of MHCA share the same mass.

A Validated, Orthogonal Workflow for Confirmation

Confident identification requires a layered approach where each step provides increasing specificity. Our recommended workflow systematically reduces ambiguity, leading to a single, confirmed structure. This process is designed to be self-validating, where the results from one technique corroborate and refine the hypothesis generated by the previous one.

start Complex Mixture (e.g., Plant Extract) step1 Step 1: Sample Preparation Solid-Phase Extraction (SPE) Goal: Matrix Removal & Analyte Enrichment start->step1 step2 Step 2: Chromatographic Separation UHPLC-PDA Goal: Isomer Separation & Initial Detection step1->step2 step3 Step 3: Mass Analysis LC-MS/MS Goal: Molecular Weight & Fragment Fingerprint step2->step3 step4 Step 4: Structural Confirmation NMR Spectroscopy Goal: Unambiguous Isomer Identification step3->step4 end Confirmed Identity: 3-Methyl-4-hydroxycinnamic acid step4->end cluster_logic NMR Confirmation Logic Hypothesis LC-MS/MS suggests a C₁₀H₁₀O₃ isomer Isolation Isolate Peak via Preparative HPLC Hypothesis->Isolation NMR_Acq Acquire ¹H NMR Spectrum Isolation->NMR_Acq Analysis Analyze Aromatic Region (Chemical Shifts, Splitting) NMR_Acq->Analysis Comparison Compare experimental spectrum to predicted spectra for all possible isomers Analysis->Comparison Conclusion Match confirms one unique structure Comparison->Conclusion

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-4-hydroxycinnamic Acid: Comprehensive Operational and Disposal Guide

3-Methyl-4-hydroxycinnamic acid (also known as m-methyl-p-hydroxycinnamic acid) is a highly valuable structural analog of ferulic acid[1]. It is widely utilized as a precursor in the synthesis of advanced bioconjugates f...

Author: BenchChem Technical Support Team. Date: March 2026

3-Methyl-4-hydroxycinnamic acid (also known as m-methyl-p-hydroxycinnamic acid) is a highly valuable structural analog of ferulic acid[1]. It is widely utilized as a precursor in the synthesis of advanced bioconjugates for biomedical targeted delivery, lipid-based cosmetic sunscreens, and food preservation applications[2]. While it offers significant antioxidant and UV-protective properties, the compound requires rigorous operational and disposal protocols to mitigate exposure risks and environmental contamination.

This guide provides field-proven, self-validating methodologies for the safe handling and lifecycle management of this chemical.

Chemical Profile & Hazard Mechanistic Causality

Understanding the fundamental properties of 3-Methyl-4-hydroxycinnamic acid is essential for predicting its behavior during experiments and waste processing.

Table 1: Chemical Identifiers & Physical Properties

PropertyValueMechanistic Implication
CAS Number 19780-88-2Unique identifier required for EHS safety tracking and waste manifesting[1].
PubChem CID 53404339Primary reference for structural and computational hazard data[3].
Molecular Formula C₁₀H₁₀O₃Indicates a non-halogenated organic nature, dictating the incineration waste stream[3].
Molecular Weight 178.18 g/mol Critical for precise stoichiometric calculations during bioconjugation[3].
Solubility Low in H₂O; High in DMSO/MeOHDictates the choice of polar aprotic/organic solvents for operational workflows[2].

Hazard Causality:

  • Acute Irritation (Skin/Eyes/Respiratory): The carboxylic acid moiety (propenoic acid side chain) lowers local pH upon contact with mucosal membranes. Simultaneously, the lipophilic aromatic ring facilitates rapid partitioning into cellular lipid bilayers, leading to localized protein denaturation and acute irritation.

  • Oxidative Instability: The phenolic hydroxyl group is highly susceptible to auto-oxidation, particularly in alkaline environments or when exposed to transition metals. This oxidation generates reactive quinone intermediates, which can cross-react exothermically with other organic waste if not properly segregated.

Operational Plan: Handling & Experimental Workflows

To maintain scientific integrity and personnel safety, all handling must follow strict causality-driven protocols.

Table 2: PPE Specifications & Causality

PPE ComponentSpecificationCausality (Why it is required)
Gloves Nitrile (≥4 mil thickness)Prevents dermal partitioning and absorption of the lipophilic aromatic ring.
Eye Protection Chemical splash gogglesProtects against corneal protein denaturation from acidic aerosols or splashes.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of fine crystalline dust during the weighing of the dry powder.

Protocol: Preparation of Standard Solutions for Bioconjugation To ensure complete solubility and prevent oxidative degradation during biological assays or [2]:

  • Weighing: Tare an antistatic weigh boat inside a certified chemical fume hood.

    • Causality: The powder can hold a static charge; antistatic materials prevent aerosolization and subsequent inhalation exposure.

  • Dissolution: Transfer the powder to an amber glass vial. Add a polar aprotic solvent (e.g., DMSO) or an alcohol (e.g., Methanol) to achieve the desired stock concentration (e.g., 100 mM).

  • Validation (Self-Validating Step): Visually inspect the solution against a direct light source. A completely transparent, particulate-free solution validates complete dissolution. If microscopic particulates remain, sonicate the sealed vial for 5 minutes at room temperature.

  • Storage: Purge the headspace of the amber vial with an inert gas (Nitrogen or Argon) before sealing tightly.

    • Causality: Displacing ambient oxygen prevents the auto-oxidation of the phenolic hydroxyl group into reactive quinones. Store at -20°C.

Disposal Plan: Step-by-Step Waste Management

Improper disposal of hydroxycinnamic acid derivatives can lead to environmental persistence and aquatic toxicity. The mandatory disposal mechanism is high-temperature chemical incineration .

  • Causality: The robust aromatic ring requires high thermal energy (>850°C) to cleave. An incinerator equipped with an afterburner ensures complete combustion into CO₂ and H₂O, preventing the formation of highly toxic polycyclic aromatic hydrocarbons (PAHs).

Protocol: Segregation and Neutralization

  • State Determination: Categorize the generated waste as either Solid (contaminated consumables, empty vials, PPE) or Liquid (stock solutions, assay washings).

  • Liquid Waste Processing:

    • Organic Streams: Solutions dissolved in DMSO, Methanol, or Ethanol must be funneled directly into a designated "Non-Halogenated Organic Waste" drum.

    • Aqueous Streams: If the compound was forced into an aqueous solution (e.g., via pH adjustment or cyclodextrin encapsulation[2]), the resulting waste stream will likely be acidic.

  • Neutralization (Self-Validating Step): Gradually add 1M NaOH dropwise to the aqueous waste while stirring continuously. Verify the pH using a calibrated pH meter or broad-spectrum indicator strips. A stable reading between 6.0 and 8.0 validates that the solution is safe for bulk collection , eliminating the risk of gas-generating, exothermic acid-base reactions inside the sealed waste drum.

  • Solid Waste Processing: Place all contaminated solids into a double-lined, puncture-resistant hazardous waste container.

  • Final Disposal: Transfer all segregated containers to the facility's Environmental Health and Safety (EHS) department for licensed chemical incineration.

Mandatory Visualization: Disposal Decision Matrix

DisposalWorkflow Start 3-Methyl-4-hydroxycinnamic Acid Waste Generation CheckState Determine Waste Matrix Start->CheckState Solid Solid Waste (Powder, PPE, Consumables) CheckState->Solid Liquid Liquid Waste (Solutions & Extracts) CheckState->Liquid SolidDrum Hazardous Solid Waste Drum Solid->SolidDrum Aqueous Aqueous / Acidic (pH < 6) Liquid->Aqueous Organic Organic Solvents (DMSO, MeOH, EtOH) Liquid->Organic Neutralize Neutralize to pH 6-8 (Self-Validating: pH Strip) Aqueous->Neutralize NonHalogenated Non-Halogenated Organic Waste Drum Organic->NonHalogenated Neutralize->NonHalogenated Incineration Licensed Chemical Incinerator (>850°C + Afterburner) NonHalogenated->Incineration SolidDrum->Incineration

Figure 1: Decision matrix and disposal workflow for 3-Methyl-4-hydroxycinnamic acid waste streams.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53404339, 3-Methyl-4-hydroxycinnamic acid." PubChem. URL:[Link]

  • Menezes, J. C. J. M. D. S., & Campos, V. R. (2024). "Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications." Compounds, 4(4), 604-625. URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-4-hydroxycinnamic acid

Advanced Laboratory Safety and Handling Guide: 3-Methyl-4-hydroxycinnamic Acid As drug development and cosmetic formulation increasingly turn to tailored phenolic acid derivatives, 3-Methyl-4-hydroxycinnamic acid (C₁₀H₁₀...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide: 3-Methyl-4-hydroxycinnamic Acid

As drug development and cosmetic formulation increasingly turn to tailored phenolic acid derivatives, 3-Methyl-4-hydroxycinnamic acid (C₁₀H₁₀O₃) has emerged as a critical building block. By substituting the traditional methoxy group found in ferulic acid with a methyl group, researchers have significantly enhanced the compound's fat solubility[1]. While this lipophilic modification is highly advantageous for lipid-matrix drug formulation and skin-barrier penetration, it fundamentally alters the chemical's occupational risk profile.

This guide provides researchers and safety officers with a comprehensive, causality-driven framework for the safe handling, containment, and disposal of 3-Methyl-4-hydroxycinnamic acid.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the physical and chemical properties that dictate the compound's behavior in an open laboratory environment [2].

Table 1: Quantitative Physicochemical Data & Hazard Metrics

Property / MetricValue / ClassificationOperational Implication
Molecular Weight 178.18 g/mol Lightweight powder; highly susceptible to aerosolization and static cling.
Lipophilicity (XLogP3) 1.9Enhanced fat solubility increases the rate of dermal penetration compared to hydrophilic acids.
Topological Polar Surface Area 57.5 ŲDictates solubility; poorly soluble in cold water, highly soluble in alcohols/DMSO.
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation; respiratory irritant if inhaled as a fine dust.

The Causality of the Hazard: Because 3-Methyl-4-hydroxycinnamic acid is a weak organic acid presented as a fine, dry powder, its primary occupational hazard is particulate aerosolization . When airborne, the dust easily bypasses standard mucosal defenses, leading to acute respiratory irritation (STOT SE 3) [3]. Furthermore, its engineered lipophilicity (XLogP3 = 1.9) means that if the powder contacts sweaty or sebaceous skin, it can dissolve and penetrate the epidermal barrier more rapidly than its parent cinnamic acids, causing localized contact dermatitis (H315) [1].

Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for handling modified lipophilic phenolic acids. The following PPE matrix is engineered to break the specific exposure pathways of 3-Methyl-4-hydroxycinnamic acid.

Table 2: Required PPE Specifications

PPE CategorySpecificationScientific Justification
Dermal Protection Nitrile Gloves (Min. 0.11 mm thickness, EN 374)Nitrile provides superior chemical resistance to weak organic acids. Latex is strictly prohibited as it offers poor resistance to lipophilic compounds.
Ocular Protection Tight-fitting Safety Goggles (EN 166 / NIOSH)Standard safety glasses leave the orbital cavity exposed to airborne dust. Goggles prevent micro-particulate mechanical and chemical irritation to the cornea.
Respiratory N95 / P100 Particulate Respirator (or FFP2/FFP3)Mandatory if handling bulk powder outside a certified fume hood to filter out aerodynamic equivalent diameters <5 μm.
Body Protection Flame-retardant, anti-static lab coatPrevents static accumulation, which otherwise attracts the lightweight powder to the operator's clothing.

Standard Operating Procedure: Handling & Transfer

This protocol is designed as a self-validating system: each step contains a verification check to ensure the hazard has been mitigated before proceeding.

Step 1: Environmental Control Setup

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Validation: Verify the hood's anemometer reads a face velocity of 0.4–0.5 m/s (80–100 fpm). Ensure the sash is pulled down to the designated safe working height to create a physical barrier between your breathing zone and the chemical.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle, the micro-spatula, and the balance pan with a grounded, anti-static cloth.

  • Causality: Phenolic acid powders possess high surface energy and are prone to static cling. Mitigating static prevents the uncontrolled "jumping" or dispersion of the powder during transfer.

Step 3: Material Transfer

  • Action: Slowly transfer the required mass into a pre-tared, anti-static weighing boat. Keep the vertical transfer distance between the bottle and the boat under 2 inches.

  • Validation: Observe the air immediately above the weigh boat; if a visible dust cloud forms, your transfer speed is too aggressive.

Step 4: Immediate Decontamination

  • Action: Once the primary container is sealed, wipe down the spatula and balance pan with a disposable wipe dampened with 70% ethanol.

  • Causality: Because 3-Methyl-4-hydroxycinnamic acid has an XLogP3 of 1.9, it is poorly soluble in pure water. Using 70% ethanol ensures the lipophilic residue is fully dissolved and removed, rather than just smeared across the surface [1].

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent the powder from entering the facility's HVAC system.

SpillResponse Start Spill Event: 3-Methyl-4-hydroxycinnamic acid Assess Assess Environment Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major PPE_Standard Standard PPE (Gloves, Goggles, Coat) Minor->PPE_Standard Evacuate Evacuate Area & Increase Ventilation Major->Evacuate PPE_Advanced Advanced PPE (+ N95/P100 Respirator) Evacuate->PPE_Advanced Contain Suppress Dust (Damp Absorbent Material) PPE_Standard->Contain PPE_Advanced->Contain Collect Mechanical Collection (Anti-Static Tools) Contain->Collect Decon Chemical Decontamination (70% Ethanol / Mild Alkali) Collect->Decon Dispose Seal in Hazardous Waste Container Decon->Dispose

Workflow for the containment and chemical decontamination of 3-Methyl-4-hydroxycinnamic acid spills.

Spill Cleanup Methodology:

  • Dust Suppression: Never dry-sweep the powder. Gently cover the spill with paper towels dampened with water (or 70% ethanol for highly localized bench spills) to wet the powder and collapse the dust cloud.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to collect the wetted mass. Place the material into a sealable polypropylene hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent (soap) and warm water. The alkaline pH will deprotonate the residual organic acid, converting it into a highly water-soluble salt, allowing for complete removal.

  • Validation Check: Shine a flashlight at a low angle across the cleaned surface. The surface must be entirely free of reflective crystalline residue.

Logistical Disposal Plan

Improper disposal of hydroxycinnamic acid derivatives can lead to localized aquatic toxicity and pH alterations in municipal water systems [3].

  • Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels) and unrecoverable powder must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste: Phenolic Acid Irritant".

  • Liquid Waste: If the compound has been dissolved in organic solvents (e.g., DMSO, Methanol, or Ethanol) for biological assays, this liquid must be segregated into a Non-Halogenated Organic Waste carboy.

  • Prohibition: Under no circumstances should solutions containing 3-Methyl-4-hydroxycinnamic acid be poured down the sink. All waste must be handed over to a licensed professional hazardous waste disposal service [4].

References

  • Title: Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications Source: MDPI URL: [Link]

  • Title: 3-Methyl-4-hydroxycinnamic acid | C10H10O3 | CID 53404339 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Safety Data Sheet: 4-Hydroxycinnamic acid Source: Carl Roth URL: [Link]

  • Title: SAFETY DATA SHEET - M001 (CHCA Matrix) Source: Shimadzu / LaserBio Labs URL: [Link]

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